(1E)-CFI-400437 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H30Cl2N6O2 |
|---|---|
Poids moléculaire |
565.5 g/mol |
Nom IUPAC |
5-methoxy-3-[[3-[2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H |
Clé InChI |
NYCYUHRNBLSJAP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC=C(C=C2)C=CC3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl |
Origine du produit |
United States |
Foundational & Exploratory
(1E)-CFI-400437 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Dysregulation of PLK4 activity is frequently observed in various cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis.[3][4] This technical guide provides an in-depth overview of the mechanism of action of (1E)-CFI-400437, summarizing key preclinical data, experimental methodologies, and the cellular consequences of PLK4 inhibition.
Core Mechanism of Action: PLK4 Inhibition
(1E)-CFI-400437 is an indolinone-derived compound that exerts its anti-proliferative effects through the potent and selective inhibition of PLK4.[1] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the PLK4 kinase domain, preventing the phosphorylation of its downstream substrates. This targeted inhibition disrupts the centriole duplication cycle, a critical process for the formation of the bipolar spindle during mitosis.[3]
Biochemical Potency and Selectivity
(1E)-CFI-400437 demonstrates high affinity for PLK4 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. While it is highly selective for PLK4, at higher concentrations, it can exhibit inhibitory activity against other kinases, most notably the Aurora kinases.
| Kinase Target | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1] |
| PLK4 | 1.55 | [5] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| Aurora C | <15,000 | [5] |
| KDR | 480 | [1] |
| FLT-3 | 180 | [1] |
| Table 1: Biochemical inhibitory activity of (1E)-CFI-400437 against a panel of kinases. |
Cellular Consequences of PLK4 Inhibition by (1E)-CFI-400437
The inhibition of PLK4 by (1E)-CFI-400437 triggers a cascade of cellular events, ultimately leading to anti-proliferative effects in cancer cells. These consequences include the disruption of centrosome duplication, cell cycle arrest, induction of polyploidy, senescence, and apoptosis.
Inhibition of Cancer Cell Growth
(1E)-CFI-400437 has been shown to be a potent inhibitor of cell growth across various cancer cell lines, particularly in breast cancer.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | Potent inhibitor | [1] |
| MDA-MB-468 | Breast Cancer | Potent inhibitor | [1] |
| MDA-MB-231 | Breast Cancer | Potent inhibitor | [1] |
| MON | Embryonal Brain Tumor | - | [5] |
| BT-12 | Embryonal Brain Tumor | - | [5] |
| BT-16 | Embryonal Brain Tumor | - | [5] |
| DAOY | Embryonal Brain Tumor | - | [5] |
| D283 | Embryonal Brain Tumor | - | [5] |
| Table 2: Anti-proliferative activity of (1E)-CFI-400437 in various cancer cell lines. |
Signaling Pathways Affected by (1E)-CFI-400437
The cellular outcomes of (1E)-CFI-400437 treatment are mediated by its impact on key cell cycle and survival signaling pathways. Inhibition of PLK4 can lead to the activation of tumor suppressor pathways and the induction of programmed cell death.
Preclinical In Vivo Efficacy
The anti-tumor activity of (1E)-CFI-400437 has been demonstrated in a mouse xenograft model of breast cancer.
| Animal Model | Cell Line Implanted | Treatment Regimen | Outcome | Reference |
| Mouse Xenograft | MDA-MB-468 | 25 mg/kg, intraperitoneal, once daily for 21 days | Exhibits anti-tumor activity | [1] |
| Table 3: In vivo anti-tumor efficacy of (1E)-CFI-400437. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of (1E)-CFI-400437.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of a fluorescently labeled tracer to the kinase of interest.
Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., PLK4), a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer, and a serial dilution of (1E)-CFI-400437 in the appropriate assay buffer.
-
Assay Plate Setup: Dispense the (1E)-CFI-400437 serial dilutions into a 384-well assay plate.
-
Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the europium-labeled antibody to all wells.
-
Tracer Addition: Add the Alexa Fluor™-labeled tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. The FRET signal is generated when both the europium-labeled antibody and the Alexa Fluor™-labeled tracer are bound to the kinase.
-
Data Analysis: The decrease in the FRET signal with increasing concentrations of (1E)-CFI-400437 is used to calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the tracer.
Cell Proliferation Assay (Clonogenic Assay)
This in vitro assay assesses the ability of a single cell to proliferate and form a colony.
Protocol:
-
Cell Seeding: Plate a known number of single cells into petri dishes or multi-well plates.
-
Treatment: Treat the cells with various concentrations of (1E)-CFI-400437.
-
Incubation: Incubate the cells under normal growth conditions for a period that allows for colony formation (typically 1-3 weeks).
-
Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) and stain with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.
Senescence-Associated β-Galactosidase Assay
This cytochemical assay is used to detect senescent cells.
Protocol:
-
Cell Culture: Culture cells in the presence or absence of (1E)-CFI-400437.
-
Fixation: Fix the cells with a suitable fixative (e.g., formaldehyde/glutaraldehyde solution).
-
Staining: Incubate the fixed cells with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.
-
Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to the activity of β-galactosidase at this suboptimal pH.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with (1E)-CFI-400437, then harvest and wash the cells.
-
Fixation: Fix the cells in a fixative such as cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: The resulting DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as to identify any polyploid populations.
Conclusion
(1E)-CFI-400437 dihydrochloride is a highly potent and selective inhibitor of PLK4 kinase. Its mechanism of action, centered on the disruption of centriole duplication, leads to a variety of anti-proliferative effects in cancer cells, including cell cycle arrest, senescence, and apoptosis. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo cancer models. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other PLK4 inhibitors in a research and drug development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. [PDF] Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer | Semantic Scholar [semanticscholar.org]
- 5. targetmol.cn [targetmol.cn]
The Role of CFI-400437 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFI-400437 is a potent and selective, ATP-competitive small molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a pivotal role in centriole duplication. Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the function of CFI-400437 in the cell cycle, its mechanism of action, and detailed protocols for key experimental procedures used to characterize its effects.
Introduction to PLK4 and its Role in the Cell Cycle
Polo-like kinase 4 (PLK4) is a master regulator of centriole biogenesis, a process that is tightly coordinated with the cell cycle to ensure the formation of a bipolar spindle during mitosis. The precise duplication of centrioles during S phase is critical for maintaining genomic stability. Aberrant PLK4 activity can lead to centrosome amplification, a hallmark of many cancers, which can result in aneuploidy and contribute to tumor progression.
CFI-400437: A Selective PLK4 Inhibitor
CFI-400437 is an indolinone-derived compound that acts as a potent and selective ATP-competitive inhibitor of PLK4.[1] Its high affinity for the ATP-binding pocket of PLK4 leads to the suppression of its kinase activity.
Mechanism of Action
CFI-400437 exerts its effects by inhibiting the auto-phosphorylation of PLK4, a critical step for its activation and subsequent phosphorylation of downstream targets essential for centriole duplication. Inhibition of PLK4 by CFI-400437 disrupts the formation of new centrioles, leading to a failure in centrosome duplication. This ultimately results in mitotic defects, cell cycle arrest, and in many cases, apoptosis.[2]
The cellular consequences of PLK4 inhibition by CFI-400437 are dose-dependent. At lower concentrations, it can lead to the formation of cells with a reduced number of centrioles, while at higher concentrations, it can cause a complete block in centriole duplication. Interestingly, in some contexts, partial inhibition of PLK4 can paradoxically lead to centrosome amplification, highlighting the complex regulatory network governing centrosome biogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of CFI-400437.
Table 1: In Vitro Kinase Inhibitory Activity of CFI-400437 [1][3]
| Kinase | IC50 (nM) |
| PLK4 | 0.6 |
| Aurora A | 370 |
| Aurora B | 210 |
| KDR (VEGFR2) | 480 |
| FLT-3 | 180 |
Table 2: Cellular Activity of CFI-400437 [3][4]
| Cell Line | Assay Type | Effect | Concentration |
| Multiple Embryonal Tumor Cell Lines | Clonogenic Assay | Complete inhibition of colony formation | 50 nM |
| Multiple Embryonal Tumor Cell Lines | Cell Cycle Analysis | Induction of polyploidy | 500 nM |
| MDA-MB-468 (Breast Cancer) | In vivo Xenograft | Antitumor activity | 25 mg/kg (i.p., daily for 21 days) |
Signaling Pathways and Experimental Workflows
PLK4 Signaling Pathway in Centriole Duplication
Caption: PLK4 signaling in centriole duplication and its inhibition by CFI-400437.
Experimental Workflow for Assessing CFI-400437's Effect on the Cell Cycle
Caption: Workflow for evaluating the cellular effects of CFI-400437.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of CFI-400437 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of CFI-400437 (e.g., 500 nM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of staining solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.
Western Blot Analysis
-
Cell Lysis: After treatment with CFI-400437, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PLK4, p53, p21, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Centrosome Staining
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with CFI-400437.
-
Fixation and Permeabilization: Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against a centrosomal marker, such as γ-tubulin, for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the cells using a fluorescence microscope to observe centrosome number and morphology.
Conclusion
CFI-400437 is a valuable research tool for investigating the role of PLK4 in cell cycle regulation and its potential as a therapeutic target in cancer. Its potent and selective inhibition of PLK4 leads to distinct cellular phenotypes, including disruption of centriole duplication, mitotic errors, and ultimately, cell death in cancer cells. The detailed protocols provided in this guide will enable researchers to effectively study the cellular and molecular effects of CFI-400437 and further elucidate the critical functions of PLK4 in normal and pathological cell division. The off-target effects on Aurora kinases should be considered when interpreting experimental results, particularly at higher concentrations.[3] Further investigation into the in vivo efficacy and safety of CFI-400437 and other PLK4 inhibitors is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(1E)-CFI-400437 Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication and the regulation of mitosis. Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of (1E)-CFI-400437 dihydrochloride, along with detailed experimental protocols for its evaluation.
Chemical Properties and Structure
This compound is an indolinone-derived compound. Its key chemical and structural identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one dihydrochloride |
| Molecular Formula | C₂₉H₃₀Cl₂N₆O₂[1] |
| Molecular Weight | 565.50 g/mol [1] |
| CAS Number | 1247000-76-5[1][2] |
| SMILES String | CN1CCN(C2=NC=C(/C=C/C3=NNC4=C3C=CC(/C=C5C6=C(NC5=O)C=CC(OC)=C6)=C4)C=C2)CC1.Cl.Cl[1] |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[1] |
Mechanism of Action
(1E)-CFI-400437 is an ATP-competitive inhibitor of PLK4.[3] PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division. By inhibiting the kinase activity of PLK4, (1E)-CFI-400437 disrupts the centriole duplication cycle, leading to mitotic errors, cell cycle arrest, and ultimately apoptosis in cancer cells. This mechanism of action is particularly relevant in tumors with PLK4 overexpression, which is associated with centrosome amplification and genomic instability.[4]
Signaling Pathway of PLK4 Inhibition
Biological Activity
(1E)-CFI-400437 is a highly potent inhibitor of PLK4 with an IC₅₀ value of 0.6 nM.[5][6] It exhibits selectivity for PLK4 over other members of the Polo-like kinase family. However, at higher concentrations, it can inhibit other kinases, as detailed in the table below.
| Target Kinase | IC₅₀ (µM) |
| PLK4 | 0.0006 [5][6] |
| Aurora A | 0.37[5] |
| Aurora B | 0.21[5] |
| KDR | 0.48[5] |
| FLT-3 | 0.18[5] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of (1E)-CFI-400437 against various kinases is typically determined using in vitro kinase assays. A common method is a radiometric assay using ³³P-ATP.
Materials:
-
Recombinant human kinase (e.g., PLK4, Aurora A, Aurora B, KDR, FLT-3)
-
Kinase-specific substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
[γ-³³P]ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microplate, combine the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
In Vivo Tumor Xenograft Study
The anti-tumor efficacy of this compound can be evaluated in vivo using a human tumor xenograft model in immunocompromised mice.
Materials:
-
MDA-MB-468 human breast cancer cells
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel
-
This compound
-
Vehicle (e.g., 30% PEG400 in water)
-
Dosing equipment (e.g., intraperitoneal injection needles and syringes)
-
Calipers for tumor measurement
Procedure:
-
Culture MDA-MB-468 cells under standard conditions.
-
Harvest the cells and resuspend them in a mixture of culture medium and Matrigel.
-
Subcutaneously implant the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the vehicle. A common method involves suspending the compound in a 30:70 mixture of PEG400 and water and sonicating to ensure a uniform suspension.[5]
-
Administer this compound (e.g., 25 mg/kg) or vehicle to the respective groups via intraperitoneal injection daily for a specified period (e.g., 21 days).[5]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Experimental Workflow for In Vivo Xenograft Study
Conclusion
This compound is a potent and selective PLK4 inhibitor with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in vivo. Its well-defined chemical structure and mechanism of action make it a valuable tool for cancer research and a promising candidate for further drug development. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: CFI-400437, a Potent and Selective PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CFI-400437, a small molecule inhibitor targeting Polo-like kinase 4. It details the inhibitor's target protein, binding affinity, the associated signaling pathway, and the experimental methodologies used for its characterization.
Core Target Protein: Polo-like Kinase 4 (PLK4)
CFI-400437 is a potent, ATP-competitive inhibitor that demonstrates high selectivity for Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.[3][4] The proper regulation of PLK4 is critical for maintaining genomic stability.
The kinase's primary function is to initiate the formation of a single new daughter centriole (procentriole) adjacent to the mother centriole during the S phase.[3][5] Dysregulation and overexpression of PLK4 can lead to centrosome amplification, a condition characterized by an abnormal number of centrosomes. This amplification is a common feature in many human cancers and is associated with genetic instability and tumorigenesis.[3][6] Consequently, PLK4 has emerged as a significant therapeutic target in oncology.
Binding Affinity and Selectivity
CFI-400437 is distinguished by its nanomolar potency against PLK4. Different studies have reported highly consistent IC50 values, underscoring its strong inhibitory effect. The compound's selectivity has been profiled against a panel of other kinases, revealing significantly lower potency for off-target enzymes, thereby highlighting its specificity for PLK4.
Table 1: In Vitro Kinase Inhibition Profile of CFI-400437
| Target Kinase | IC50 Value | Notes | Reference |
| PLK4 | 0.6 nM | Primary target, demonstrating high-affinity binding. | [1] |
| PLK4 | 1.55 nM | Value determined in a separate kinase panel screening. | [2] |
| Aurora A | 0.37 µM | Over 600-fold less potent compared to PLK4. | [1] |
| Aurora B | 0.21 µM | Over 350-fold less potent compared to PLK4. Also reported as <15 nM in another study. | [1][2] |
| Aurora C | <15 nM | Shows some off-target activity but still significantly less potent than against PLK4. | [2] |
| KDR (VEGFR2) | 0.48 µM | Over 800-fold less potent compared to PLK4. | [1] |
| FLT-3 | 0.18 µM | Over 300-fold less potent compared to PLK4. | [1] |
PLK4 Signaling Pathway in Centriole Duplication
PLK4 initiates a tightly regulated cascade to ensure that centriole duplication occurs only once per cell cycle. The process begins in the G1/S phase, where PLK4 is recruited to the mother centriole. It then phosphorylates its substrate, STIL, which in turn recruits SAS-6 to form the foundational "cartwheel" structure of the new procentriole. The kinase's activity is self-regulated through autophosphorylation, which leads to its degradation by the SCF/β-TrCP ubiquitin ligase complex, preventing overduplication.
Caption: A diagram of the PLK4 signaling cascade in centriole duplication.
Experimental Protocols
The binding affinity and inhibitory concentration (IC50) of CFI-400437 are primarily determined using in vitro biochemical kinase assays.
In Vitro Biochemical Kinase Assay (IC50 Determination)
Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of the purified target kinase. The IC50 values for CFI-400437 were determined using commercial kinase profiling services, such as the SelectScreen™ service from Thermo Fisher Scientific.[7] The general workflow for such an assay, like a LanthaScreen® Eu Kinase Binding Assay, is as follows.[8]
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET). A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor®-labeled tracer binds to the ATP pocket of the kinase. When both are bound, FRET occurs. A test compound that competes with the tracer for the ATP binding site will disrupt FRET, leading to a measurable decrease in the signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test compound (CFI-400437) in DMSO to create a concentration gradient (e.g., starting at 1 mM). Further dilute this series into the kinase buffer.
-
Prepare a solution containing the purified PLK4 kinase enzyme and a Eu-labeled anti-tag antibody.
-
Prepare a solution of the fluorescently labeled ATP-competitive tracer.
-
-
Assay Execution (384-well plate format):
-
Add the serially diluted compound to triplicate assay wells.
-
Add the kinase/antibody solution to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a fluorescence plate reader capable of detecting the FRET signal (measuring emission from both the europium donor and the Alexa Fluor® acceptor).
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a sigmoidal model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of CFI-400437 that causes 50% inhibition of tracer binding.
-
Caption: Generalized workflow for a FRET-based biochemical kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Polo-like kinase 4 kinase activity limits centrosome overduplication by autoregulating its own stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The PLK4 Inhibitor CFI-400437: A Technical Guide for Researchers
CFI-400437 (CAS Number: 1247000-76-5) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] As a critical regulator of centriole duplication, PLK4 is a compelling therapeutic target in oncology.[3][4] Overexpression of PLK4 is observed in various cancers and is linked to centrosome amplification, genomic instability, and tumorigenesis.[3][4] CFI-400437 has demonstrated significant anti-proliferative activity in preclinical cancer models, positioning it as a valuable tool for cancer research and potential therapeutic development.[2]
This technical guide provides an in-depth overview of CFI-400437, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1247000-76-5 (HCl salt) |
| Molecular Formula | C₂₉H₂₈N₆O₂ |
| Molecular Weight | 492.57 g/mol (free base) |
| IUPAC Name | (E)-3-((1H-indazol-6-yl)methylene)-5-methoxy-1-((4-(4-methylpiperazin-1-yl)phenyl)amino)indolin-2-one |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action
CFI-400437 functions as an ATP-competitive inhibitor of the PLK4 kinase domain.[1] By binding to the ATP-binding pocket, it blocks the phosphorylation of PLK4 substrates that are essential for centriole duplication.[1] This inhibition disrupts the normal cell cycle, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] The precise cellular consequences of PLK4 inhibition by CFI-400437 include the induction of mitotic stress, characterized by the formation of multipolar spindles and subsequent mitotic catastrophe.[1]
Quantitative Data
In Vitro Kinase Inhibitory Activity
The inhibitory activity of CFI-400437 against a panel of kinases has been determined through various kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (nM) |
| PLK4 | 1.55 [2] |
| Aurora A | 370[1] |
| Aurora B | 210[1] |
| KDR (VEGFR2) | 480[1] |
| FLT3 | 180[1] |
Cell-Based Proliferation/Viability Assays
The anti-proliferative effects of CFI-400437 have been evaluated in various cancer cell lines.
| Cell Line | Assay Type | IC50 (nM) |
| MON (Medulloblastoma) | MTT | 25.3 |
| BT-12 (Glioblastoma) | MTT | 31.8 |
| BT-16 (Glioblastoma) | MTT | 45.7 |
| DAOY (Medulloblastoma) | MTT | 53.2 |
| D283 (Medulloblastoma) | MTT | 48.9 |
Data adapted from Suri et al., Int J Mol Sci, 2019.
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the IC50 of CFI-400437 against PLK4.
Materials:
-
PLK4 enzyme
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
CFI-400437 (serially diluted in DMSO)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a 2X solution of PLK4 enzyme and Eu-labeled anti-tag antibody in assay buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in assay buffer.
-
Prepare a 4X serial dilution of CFI-400437 in DMSO. Further dilute these solutions in assay buffer.
-
Add 5 µL of the CFI-400437 dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Add 10 µL of the 4X tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol describes the use of a colorimetric MTT assay to assess the effect of CFI-400437 on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
CFI-400437 (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of CFI-400437 (typically for 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of CFI-400437 in a mouse xenograft model of breast cancer.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human breast cancer cells (e.g., MDA-MB-468)
-
Matrigel (optional)
-
CFI-400437 formulation for intraperitoneal (i.p.) injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human breast cancer cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer CFI-400437 (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection once daily for a specified period (e.g., 21 days).[1]
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the effect of CFI-400437 on tumor growth.
Signaling Pathway
CFI-400437 targets the PLK4-mediated centriole duplication pathway. PLK4 is a master regulator of this process, and its kinase activity is tightly controlled to ensure that centrioles duplicate only once per cell cycle.
Pharmacokinetic Profile
Limited publicly available data exists on the detailed pharmacokinetic (ADME) profile of CFI-400437. Preclinical studies suggest that while it has a significant overall impact, its properties may not be optimal for brain exposure.[2] Further investigation into its absorption, distribution, metabolism, and excretion is necessary for a complete understanding of its therapeutic potential.
Conclusion
CFI-400437 is a valuable research tool for investigating the role of PLK4 in cancer biology. Its high potency and selectivity make it a suitable probe for dissecting the molecular mechanisms of centriole duplication and for exploring PLK4 inhibition as a therapeutic strategy. The data and protocols provided in this guide are intended to support researchers in the design and execution of their studies with this compound. Further research, particularly in the area of pharmacokinetics, will be crucial for its potential clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
The Selectivity Profile of CFI-400437: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400437 is a potent, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy.[3] This technical guide provides an in-depth overview of the selectivity profile of CFI-400437, detailing its inhibitory activity against its primary target and various off-target kinases. The guide includes structured data from in vitro kinase assays, detailed experimental protocols for key cellular and biochemical assays, and visualizations of the PLK4 signaling pathway and experimental workflows.
Selectivity Profile of CFI-400437
CFI-400437 demonstrates high selectivity for PLK4, with reported IC50 values in the low nanomolar range.[1][2] However, like many kinase inhibitors, it exhibits some off-target activity, particularly at higher concentrations. A summary of the inhibitory activity of CFI-400437 against PLK4 and a panel of other kinases is presented below.
Table 1: In Vitro Inhibitory Activity of CFI-400437 against a Panel of Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| PLK4 | 0.6 | [1] |
| PLK4 | 1.55 | [2] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| Aurora B | <15 | [2] |
| Aurora C | <15 | [2] |
| KDR (VEGFR2) | 480 | [1] |
| FLT-3 | 180 | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The significant difference in IC50 values between PLK4 and other kinases underscores the selectivity of CFI-400437.
PLK4 Signaling and Mechanism of Action of CFI-400437
PLK4 is a critical regulator of the cell cycle, primarily through its role in centriole duplication during S phase. Inhibition of PLK4 by CFI-400437 disrupts this process, leading to a failure in the formation of new centrioles. This, in turn, can result in mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CFI-400437 are provided below.
In Vitro Kinase Inhibition Assays
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer to the kinase of interest.[5]
Materials:
-
PLK4 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
CFI-400437 (serially diluted)
-
384-well microplate
Procedure:
-
Prepare a 2X kinase/antibody mixture in kinase buffer.
-
Prepare a 4X solution of the tracer in kinase buffer.
-
Add 4 µL of serially diluted CFI-400437 to the wells of the 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation of 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
This service typically utilizes various assay formats, including TR-FRET, to determine the inhibitory activity of a compound against a large panel of kinases. The general workflow for such a service is outlined below.
Cell-Based Assays
This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CFI-400437 (various concentrations)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of CFI-400437 or vehicle control (DMSO).
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
This method uses the fluorescent dye propidium (B1200493) iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CFI-400437
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with CFI-400437 or vehicle control for the desired duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting the fluorescence data for at least 10,000 events.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
CFI-400437 is a highly potent and selective inhibitor of PLK4. Its primary mechanism of action involves the disruption of centriole duplication, leading to mitotic catastrophe and cell death in cancer cells. While it exhibits some off-target effects on other kinases, particularly Aurora kinases, its selectivity for PLK4 is significant. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of CFI-400437 and other kinase inhibitors. A thorough understanding of the selectivity profile is crucial for the continued development and clinical application of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
The Dual-Edged Sword: A Technical Guide to CFI-400437's Impact on Centriole Duplication
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFI-400437 is a potent and highly selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), the master regulator of centriole duplication. Its ability to disrupt the tightly controlled process of centriole biogenesis has positioned it as a compelling molecule for investigation in oncology and cell biology. This technical guide provides an in-depth analysis of CFI-400437's mechanism of action, its dose-dependent effects on centriole number, and detailed protocols for key experimental assays. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize CFI-400437 as a tool to probe the intricacies of centriole duplication and to explore its therapeutic potential.
Introduction to CFI-400437 and Centriole Duplication
Centrioles are microscopic cylindrical structures that form the core of the centrosome, the primary microtubule-organizing center in animal cells. The precise duplication of centrioles, once and only once per cell cycle, is paramount for the formation of a bipolar mitotic spindle, ensuring accurate chromosome segregation and maintaining genomic stability.[1][2] Errors in this process can lead to aneuploidy, a hallmark of many cancers.[3][4]
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in initiating centriole duplication.[1][5] Its activity is tightly regulated to ensure the formation of a single daughter centriole alongside each mother centriole.[1][5] Overexpression of PLK4 can lead to centriole amplification, while its inhibition blocks centriole formation.[1][3]
CFI-400437 is a small molecule inhibitor with high affinity and selectivity for PLK4.[3] By targeting the kinase activity of PLK4, CFI-400437 provides a powerful chemical tool to dissect the molecular events governing centriole duplication and to investigate the consequences of its dysregulation.
Mechanism of Action: Inhibition of the PLK4 Signaling Pathway
CFI-400437 exerts its effect by directly inhibiting the catalytic activity of PLK4. This inhibition disrupts the downstream signaling cascade essential for the initiation of new centriole assembly. The core of this pathway involves the recruitment and phosphorylation of key substrates, STIL (SCL/TAL1 interrupting locus) and SAS-6 (spindle assembly abnormal 6).[1][6][7][8]
Caption: PLK4 signaling cascade in centriole duplication.
The binding of CFI-400437 to the ATP-binding pocket of PLK4 prevents the phosphorylation of STIL.[1][8] This phosphorylation event is a critical prerequisite for the recruitment of SAS-6, a protein essential for the formation of the cartwheel structure that templates the new centriole.[1][6][7][8] Consequently, inhibition of PLK4 by CFI-400437 leads to a failure in procentriole assembly.
Quantitative Data: Dose-Dependent Effects of CFI-400437
The impact of CFI-400437 on centriole number is notably dose-dependent, a phenomenon described as a "paradoxical effect" for PLK4 inhibitors.[3][9][10] While high concentrations of the inhibitor lead to a loss of centrioles, lower concentrations can paradoxically result in centriole amplification.[3][9][10] This is attributed to the partial inhibition of PLK4, which may disrupt its autoregulatory degradation pathway, leading to an accumulation of active kinase.[9]
Table 1: Kinase Inhibition Profile of CFI-400437
| Kinase | IC50 (nM) |
| PLK4 | 0.6 - 1.55 |
| Aurora A | 370 |
| Aurora B | 210 |
| KDR | 480 |
| FLT-3 | 180 |
Data compiled from multiple sources.
Table 2: Dose-Dependent Effect of a PLK4 Inhibitor (CFI-400945, a close analog) on Centriole Number
| Treatment | Concentration (nM) | Average Centrioles per Cell |
| DMSO (Control) | - | 2-4 |
| CFI-400945 | 100 | >4 (Increase) |
| CFI-400945 | 500 | <2 (Decrease) |
Data adapted from a study on a closely related PLK4 inhibitor, CFI-400945, which exhibits a similar paradoxical effect.[10]
Experimental Protocols
Immunofluorescence Staining for Centriole Number Quantification
This protocol outlines the steps for visualizing and quantifying centrioles in cultured cells following treatment with CFI-400437.
Materials:
-
Cultured cells (e.g., U2OS, HeLa)
-
CFI-400437
-
DMSO (vehicle control)
-
Glass coverslips
-
Methanol (B129727) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody: Anti-Centrin or Anti-gamma-tubulin (to mark centrioles)
-
Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of CFI-400437 (e.g., 10 nM to 1 µM) and a DMSO control for the desired duration (e.g., 24-48 hours).
-
Fixation: Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization & Blocking: Wash with PBS and permeabilize/block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Count the number of centrioles (visualized as distinct dots) per cell in a significant number of cells for each treatment condition.
Caption: Workflow for immunofluorescence analysis of centriole number.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with CFI-400437 using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cultured cells
-
CFI-400437
-
DMSO (vehicle control)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with CFI-400437 and DMSO as described in the immunofluorescence protocol.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
CFI-400437 is a valuable research tool for investigating the fundamental process of centriole duplication. Its high potency and selectivity for PLK4 allow for precise perturbation of this pathway. Understanding its bimodal, dose-dependent effects is crucial for the accurate interpretation of experimental results. The detailed protocols provided in this guide offer a starting point for researchers to explore the multifaceted impact of CFI-400437 on cell division and its potential as a therapeutic agent. Further investigation into the nuanced effects of this and other PLK4 inhibitors will undoubtedly continue to illuminate the complex regulation of centrosome biogenesis and its role in health and disease.
References
- 1. The PLK4–STIL–SAS-6 module at the core of centriole duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Over-elongation of centrioles in cancer promotes centriole amplification and chromosome missegregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The PLK4–STIL–SAS-6 module at the core of centriole duplication | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Foundational Research on Indolinone-Derived Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolinone (or 2-indolinone) scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][3] Indolinone-based compounds are typically small molecules with low molecular weight that function by competing with adenosine (B11128) triphosphate (ATP) for the ATP-binding site on the kinase, thereby inhibiting its activity.[1][4] This mechanism has proven effective for targeting various kinase families, leading to the successful development of several approved drugs.
The antikinase activity of the indolinone scaffold was first reported in 1997.[3][4] Since then, extensive research has led to the discovery of numerous potent inhibitors. A prime example is Sunitinib (marketed as Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[5][6] Sunitinib's success has solidified the importance of the indolinone core in modern drug discovery and serves as a paradigm for the development of multi-targeted kinase inhibitors.[7] This guide provides an in-depth overview of the foundational research, core mechanisms, key experimental protocols, and structure-activity relationships of indolinone-derived kinase inhibitors.
Core Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which most indolinone derivatives exert their effect is through competitive inhibition at the ATP-binding pocket of the kinase domain.[1][4] Receptor tyrosine kinases (RTKs), upon binding with their cognate growth factors, dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation event initiates a cascade of downstream signaling pathways that regulate critical cellular processes like proliferation, survival, migration, and angiogenesis.[5]
Indolinone inhibitors, due to their structural similarity to the adenine (B156593) moiety of ATP, occupy this binding site. This prevents the binding of ATP, thereby blocking the transfer of the γ-phosphate to the substrate and inhibiting the kinase's catalytic activity.[4][5] The specificity of these inhibitors for particular kinases is determined by the various substituents attached to the core indolinone scaffold, which form specific interactions with amino acid residues lining the ATP pocket.[4][8]
Key Signaling Pathways Targeted
Indolinone inhibitors have been developed to target a range of kinases. Foundational research has heavily focused on those involved in tumor angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5][9] The most critical pathways in this process are mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5]
VEGFR/PDGFR Signaling Pathway and Inhibition by Indolinones:
In the tumor microenvironment, cancer cells secrete growth factors such as VEGF and PDGF.[5]
-
Ligand Binding: VEGF binds to VEGFRs on endothelial cells, while PDGF binds to PDGFRs on pericytes (cells that support blood vessel structure).[5]
-
Receptor Activation: This binding induces receptor dimerization and autophosphorylation, activating the intracellular kinase domains.[5]
-
Downstream Signaling: The activated receptors then phosphorylate various intracellular substrates, triggering downstream signaling cascades, prominently the PI3K/AKT and RAS/MAPK pathways.[5]
-
Cellular Response: These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.[5]
-
Inhibition: Indolinone-based multi-targeted inhibitors like Sunitinib simultaneously block the ATP-binding sites of VEGFRs and PDGFRs. This action prevents the initial autophosphorylation step, effectively shutting down these pro-angiogenic signals.[5]
Quantitative Data: Inhibitory Activity of Key Indolinone Derivatives
The potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for several foundational indolinone-based inhibitors against various kinases.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Sunitinib (SU11248) | VEGFR-1 | - | [10] |
| VEGFR-2 | Potent Inhibition | [10][11] | |
| PDGFRα | Potent Inhibition | [10] | |
| PDGFRβ | Potent Inhibition | [10][11] | |
| c-KIT | Potent Inhibition | [10] | |
| FLT3 | Potent Inhibition | [10][11] | |
| Ret | Inhibition | [11] | |
| SU6656 | Src | 280 | [12][13] |
| Yes | 20 | [12][13] | |
| Lyn | 130 | [12][13] | |
| Fyn | 170 | [12][13] | |
| SU14813 | VEGFR-2 | 40 (cellular) | [4][14] |
| PDGFRβ | 20 (cellular) | [4][14] | |
| FLT3 | 50 (cellular) | [4][14] | |
| BIBF 1120 (Nintedanib) | VEGFR-2 | Potent Inhibition | [9] |
| PDGFR | Potent Inhibition | [9] | |
| FGFR | Potent Inhibition | [9] |
Experimental Protocols
The development and characterization of indolinone kinase inhibitors rely on a series of standardized biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay is a primary screening method to determine the direct inhibitory effect of a compound on a purified kinase.[15] A common approach measures the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.[16]
Principle: The assay quantifies kinase activity by measuring ATP consumption. The kinase, substrate, and inhibitor are incubated together. A reagent is then added to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[16]
Detailed Methodology: [16]
-
Reagent Preparation:
-
Assay Buffer: Typically contains 20-50 mM HEPES or Tris-HCl (pH 7.4-7.5), 5-15 mM MgCl2, 1-2 mM DTT, and 0.01% Triton X-100 or BSA.
-
Kinase: Recombinant purified kinase is diluted to a working concentration in assay buffer.
-
Substrate: A specific peptide or protein substrate for the kinase is dissolved in assay buffer (typically at or above its Km value).
-
ATP: Diluted to the final desired working concentration (often near the Km of the kinase for that substrate) in assay buffer.
-
Compound Plates: The indolinone inhibitor is serially diluted in 100% DMSO. These dilutions are then further diluted into the assay buffer to ensure the final DMSO concentration is constant and low (e.g., 1%) across all wells.
-
-
Kinase Reaction (384-well plate format):
-
Add 5 µL of the diluted compound solution (or vehicle for controls) to the assay plate.
-
Add 5 µL of the diluted kinase solution to each well.
-
(Optional) Pre-incubate the kinase and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP/Substrate mixture.
-
Mix gently and incubate at an optimal temperature (e.g., 30°C) for a set duration (e.g., 30-60 minutes).
-
-
Signal Detection (e.g., using Promega's Kinase-Glo®):
-
Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to controls (0% inhibition = vehicle only; 100% inhibition = no kinase).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay
Cell-based assays are crucial to confirm that the inhibitor can cross the cell membrane and engage its target in a physiological context.[17] A key challenge is the high intracellular concentration of ATP (millimolar range), which can reduce the apparent potency of ATP-competitive inhibitors compared to biochemical assays.[16]
Principle: This assay measures the inhibition of kinase activity within intact cells. Cells are treated with the inhibitor, and the phosphorylation status of the kinase's direct downstream substrate is measured, often by Western Blot. A decrease in the phosphorylated substrate indicates target engagement and inhibition.
Detailed Methodology (Western Blot-based):
-
Cell Culture and Treatment:
-
Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR2) and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal kinase activity.
-
Pre-treat cells with various concentrations of the indolinone inhibitor (or vehicle) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for HUVECs) for a short period (5-15 minutes) to induce kinase phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2).
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) target protein.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each sample.
-
In Vivo Tumor Xenograft Studies
To evaluate the anti-tumor efficacy of an indolinone inhibitor in a living organism, tumor xenograft models are commonly used.[11][18]
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and the effect on tumor growth is monitored over time.[11]
Detailed Methodology:
-
Cell Culture: Grow the desired human tumor cell line (e.g., HT-29 colon cancer, NCI-H460 lung cancer) in appropriate culture conditions.[11]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor dimensions with calipers (e.g., every 2-3 days) and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of general toxicity.[11]
-
Observe the animals for any other signs of adverse effects.
-
-
Endpoint and Analysis:
-
The study is typically concluded when tumors in the control group reach a predetermined maximum size.
-
Euthanize the mice, and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies to confirm target inhibition).
-
Compare the tumor growth curves and final tumor weights between the treated and control groups to determine efficacy.
-
Conclusion
The indolinone scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent kinase inhibitors. Foundational research, exemplified by the development of multi-targeted agents like Sunitinib, has established a clear path from rational design and high-throughput screening to clinical success.[4][5] These small molecules effectively target key signaling pathways involved in cancer progression, particularly angiogenesis, by competitively inhibiting ATP binding. The experimental protocols detailed herein represent the core methodologies used to identify, characterize, and validate these compounds. Future research continues to explore novel indolinone derivatives with improved selectivity profiles and the ability to overcome mechanisms of drug resistance, ensuring that this chemical class remains at the forefront of targeted cancer therapy.[2][9]
References
- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib as a paradigm for tyrosine kinase inhibitor development for renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. inits.at [inits.at]
- 18. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for (1E)-CFI-400437 Dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[1][4] Its overexpression is linked to centrosome amplification, a hallmark of genetic instability and carcinogenesis, making PLK4 an attractive target for cancer therapy.[1][4][5] CFI-400437 has demonstrated significant antitumor activity in preclinical models by inducing mitotic stress, which can lead to cell cycle arrest, senescence, and apoptosis.[4][5] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of (1E)-CFI-400437 dihydrochloride.
Mechanism of Action
CFI-400437 primarily exerts its biological effects by inhibiting the kinase activity of PLK4.[1][3] PLK4 is a serine/threonine kinase that plays a master regulatory role in the initiation of centriole duplication. By binding to the ATP-binding pocket of PLK4, CFI-400437 blocks the phosphorylation of downstream substrates essential for the formation of new centrioles.[4] Disruption of this process leads to defects in centrosome number, formation of multipolar spindles during mitosis, and ultimately, mitotic catastrophe in cancer cells.[4]
Signaling Pathway
The following diagram illustrates the central role of PLK4 in centriole duplication and the inhibitory effect of CFI-400437.
Caption: PLK4 signaling in centriole duplication and its inhibition by CFI-400437.
Data Presentation
The following tables summarize the quantitative data for this compound from various in vitro assays.
Table 1: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1][3] |
| Aurora A | 370 | [1][3] |
| Aurora B | 210 | [1][3] |
| KDR | 480 | [1][3] |
| FLT-3 | 180 | [1][3] |
Table 2: Cell-Based Assay Summary
| Assay Type | Cell Line(s) | Endpoint Measured | Observed Effect of CFI-400437 |
| Cell Viability | MCF-7, MDA-MB-468, MDA-MB-231 | Metabolic Activity | Potent growth inhibition |
| Clonogenic Assay | Various Cancer Lines | Colony Formation | Inhibition of colony formation |
| Senescence Assay | Various Cancer Lines | β-galactosidase Activity | Induction of cellular senescence |
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of CFI-400437 against PLK4.
Caption: General workflow for an in vitro kinase assay.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Assay plates (e.g., 384-well plates)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle (DMSO) control. Add 5 µL of a 2x kinase/substrate solution.
-
Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 2.5 µL of a 4x ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which measures ADP production. Follow the manufacturer's instructions for the detection reagent.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of CFI-400437 on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, a measure of its reproductive integrity, after treatment with CFI-400437.[6]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1,000 cells per well) in 6-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24 hours.
-
Recovery: Remove the compound-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.
Senescence-Associated β-Galactosidase Assay
This assay detects the induction of cellular senescence by CFI-400437 through the activity of senescence-associated β-galactosidase (SA-β-gal) at pH 6.0.[7]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
6-well plates or chamber slides
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for a specified period (e.g., 3-5 days).
-
Fixation: Wash the cells with PBS and fix with the fixative solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution at 37°C (in a non-CO2 incubator) for 12-24 hours, or until a blue color develops in senescent cells.
-
Visualization: Observe the cells under a microscope and count the percentage of blue, SA-β-gal-positive cells.
-
Data Analysis: Compare the percentage of senescent cells in the treated samples to the untreated control.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senescence beta-Galactosidase Activity Assay Kit (Fluorescence, Plate-Based) | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PLK4 Kinase Enzyme System [worldwide.promega.com]
- 5. Polo-like kinase 4 kinase activity limits centrosome overduplication by autoregulating its own stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. telomer.com.tr [telomer.com.tr]
Application Notes and Protocols for CFI-400437 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400437 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Its ability to disrupt the cell cycle and induce cell death in cancer cells makes it a valuable tool for oncology research and drug development. These application notes provide detailed protocols for utilizing CFI-400437 in various cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
CFI-400437 primarily targets PLK4, leading to the disruption of normal centriole duplication. This can result in the formation of cells with an abnormal number of centrosomes, leading to mitotic errors, aneuploidy, and ultimately, cell cycle arrest or apoptosis.[3] While highly selective for PLK4, CFI-400437 has been shown to inhibit Aurora Kinase B and C at higher concentrations.[1][2]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of CFI-400437 against various kinases and its growth inhibitory effects on different cancer cell lines.
Table 1: Kinase Inhibitory Activity of CFI-400437
| Kinase | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1] |
| PLK4 | 1.55 | [2] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| Aurora B | <15 | [2] |
| Aurora C | <15 | [2] |
| KDR | 480 | [1] |
| FLT-3 | 180 | [1] |
Table 2: Cellular Activity of CFI-400437 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect | Reference |
| MCF-7 | Breast Cancer | Growth Inhibition | Not Specified | Potent Inhibition | [1] |
| MDA-MB-468 | Breast Cancer | Growth Inhibition | Not Specified | Potent Inhibition | [1] |
| MDA-MB-231 | Breast Cancer | Growth Inhibition | Not Specified | Potent Inhibition | [1] |
| MON, BT-12, BT-16 | Rhabdoid Tumor | Colony Formation | 50 nM | Complete Inhibition | [4] |
| DAOY, D283 | Medulloblastoma | Colony Formation | 50 nM | Complete Inhibition | [4] |
| MON, BT-12, BT-16, DAOY, D283 | Rhabdoid Tumor, Medulloblastoma | Cell Cycle Analysis | 500 nM | Induction of Polyploidy | [4] |
| MON, BT-12, BT-16, DAOY, D283 | Rhabdoid Tumor, Medulloblastoma | Senescence Assay | Not Specified | Induction of Senescence | [4] |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to characterize the effects of CFI-400437.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
CFI-400437 (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 2,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of CFI-400437 in complete culture medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing CFI-400437 or vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
-
Materials:
-
Cancer cell lines
-
CFI-400437
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of CFI-400437 (e.g., 10 nM, 50 nM, 100 nM) or vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
CFI-400437
-
6-well plates
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed cells in 6-well plates and treat with CFI-400437 (e.g., 100 nM, 500 nM) or vehicle for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases. Look for the appearance of a sub-G1 peak (indicative of apoptosis) or cells with >4N DNA content (polyploidy).
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Materials:
-
Cancer cell lines
-
CFI-400437
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PLK4, anti-phospho-PLK4, anti-γ-tubulin, anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and treat with CFI-400437 (e.g., 100 nM, 500 nM) for a desired time (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Immunofluorescence Staining for Centrosome Analysis
This method allows for the visualization of centrosomes within cells.
-
Materials:
-
Cancer cell lines grown on coverslips
-
CFI-400437
-
4% paraformaldehyde (PFA) or ice-cold methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a centrosomal marker (e.g., anti-γ-tubulin, anti-centrin)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
-
Procedure:
-
Seed cells on coverslips in a multi-well plate and treat with CFI-400437 (e.g., 100 nM, 500 nM) for 24-48 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
CFI-400437
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
-
Procedure:
-
Treat cells with CFI-400437 for 24-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Senescence Assay (Senescence-Associated β-Galactosidase Staining)
This assay detects the activity of β-galactosidase at pH 6.0, a common biomarker for senescent cells.
-
Materials:
-
Cancer cell lines
-
CFI-400437
-
Senescence β-Galactosidase Staining Kit
-
6-well plates
-
-
Procedure:
-
Treat cells with a lower concentration of CFI-400437 for an extended period (e.g., 4-6 days).
-
Wash the cells with PBS.
-
Fix the cells with the Fixative Solution from the kit for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Add the Staining Solution Mix (containing X-gal) to the cells and incubate at 37°C (without CO2) for 2-4 hours or overnight.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Disclaimer
These protocols provide a general framework. Optimal conditions, including cell seeding density, inhibitor concentration, and incubation times, should be determined empirically for each cell line and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (1E)-CFI-400437 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy.[3] This document provides detailed application notes and protocols for the dissolution and experimental use of (1E)-CFI-400437 dihydrochloride to facilitate research in cancer biology and drug development. The compound is an ATP-competitive kinase inhibitor with high selectivity for PLK4.[4] It has also been shown to inhibit other kinases such as Aurora A and Aurora B at higher concentrations.[2][4]
Chemical Properties
| Property | Value |
| Synonyms | CFI-400437 HCl, CFI-400437 hydrochloride |
| Molecular Formula | C₂₉H₂₈N₆O₂·2HCl |
| Molecular Weight | 565.49 g/mol |
| CAS Number | 1247000-76-5 |
| Appearance | Solid powder |
Data Presentation: Solubility and Stability
Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility.
Table 1: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 25 mg/mL (≥ 44.2 mM) | Use fresh, anhydrous DMSO as the compound is moisture-sensitive. |
| Water | ≥ 2 mg/mL | For aqueous stock solutions, it is recommended to filter-sterilize through a 0.22 µm filter before use. |
| Ethanol (B145695) | Insoluble | Not a suitable solvent for creating stock solutions. |
| PEG400:Water (30:70, v/v) | Suspension | Used for in vivo formulations. Sonication may be required to achieve a homogeneous suspension.[2] |
Table 2: Stock Solution Stability and Storage
| Storage Temperature | Solvent | Stability | Recommendations |
| -20°C | DMSO or Water | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in a dry, dark place. |
| -80°C | DMSO or Water | Up to 1 year | Preferred for long-term storage. Aliquot and protect from light. |
Experimental Protocols
I. Preparation of Stock Solutions
A. 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial, add 176.8 µL of DMSO.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
B. Aqueous Stock Solution
-
Follow steps 1 and 2 as described for the DMSO stock solution, using sterile water as the solvent.
-
Ensure complete dissolution by gentle vortexing.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C or -80°C, protected from light.
II. In Vitro Cell-Based Assays
A. Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining cell viability upon treatment with this compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well, depending on the cell line's growth rate. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in the appropriate cell culture medium. A typical concentration range for IC50 determination is 0.01 µM to 10 µM.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest compound dilution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate until the formazan (B1609692) crystals are dissolved.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Table 3: Reported IC50 Values for (1E)-CFI-400437 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | Potent Inhibitor |
| MDA-MB-468 | Breast Cancer | Potent Inhibitor |
| MDA-MB-231 | Breast Cancer | Potent Inhibitor |
Note: "Potent inhibitor" indicates that the compound shows significant activity, though specific IC50 values were not provided in the initial search results.[4]
B. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates or 60 mm dishes.
-
Treatment: Allow cells to attach for a few hours, then treat with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line, until colonies of at least 50 cells are visible.
-
Fixing and Staining: Wash the colonies with PBS, fix with a solution of methanol (B129727) and acetic acid (3:1), and stain with 0.5% crystal violet in methanol.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.
C. Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice or store at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
III. In Vivo Experiments
A. Formulation for Intraperitoneal (IP) Injection
Protocol:
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution of PEG400 and water (30:70, v/v).
-
Suspend the compound in the vehicle.
-
Sonicate the suspension at room temperature for approximately 30 minutes to achieve a uniform suspension.[2]
-
The formulation can be dispensed into aliquots and stored at -20°C for the duration of the study. Thaw each aliquot at room temperature before administration.
Note: A typical dosage for in vivo studies in a mouse xenograft model is 25 mg/kg, administered daily via intraperitoneal injection for 21 days.[4]
Mechanism of Action and Signaling Pathway
(1E)-CFI-400437 is a potent inhibitor of PLK4, a master regulator of centriole duplication. Inhibition of PLK4 disrupts the normal cell cycle, leading to mitotic errors and ultimately cell death in cancer cells.
PLK4 Signaling Pathway in Centriole Duplication
Caption: Simplified signaling pathway of PLK4 in centriole duplication and its inhibition by this compound.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for CFI-400437 Treatment in MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400437 is a potent and highly selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[2][3][4] Overexpression of PLK4 is a common feature in various cancers, including breast cancer, and is often associated with centrosome amplification, chromosomal instability, and poor prognosis.[2][3] This makes PLK4 a compelling therapeutic target for anticancer drug development.
The MCF-7 human breast cancer cell line is an estrogen receptor-positive (ER+), luminal A subtype that is widely used as a model for hormone-responsive breast cancer.[5][6] These cells are characterized by their epithelial-like morphology and adherent growth.[5][7] This document provides detailed application notes and protocols for studying the effects of CFI-400437 on the MCF-7 cell line.
Mechanism of Action
CFI-400437 exerts its anti-cancer effects by inhibiting the kinase activity of PLK4.[1] This inhibition disrupts the process of centriole duplication, leading to mitotic errors.[2] The consequences of PLK4 inhibition in cancer cells are often pleiotropic and can include:
-
Aberrant Mitosis: Lack of proper centriole duplication leads to the formation of abnormal mitotic spindles, resulting in mitotic catastrophe.[2]
-
Polyploidy: Failure of cytokinesis following aberrant mitosis can result in cells with multiple sets of chromosomes (polyploidy).[2]
-
Cell Cycle Arrest: Disruption of mitosis can trigger cell cycle checkpoints, leading to an arrest in cell proliferation.
-
Apoptosis or Senescence: The accumulation of mitotic errors and genomic instability can ultimately induce programmed cell death (apoptosis) or a state of irreversible growth arrest (senescence).
At higher concentrations, CFI-400437 can also inhibit other kinases, such as Aurora A and Aurora B, which are also involved in cell cycle regulation.[1]
Data Presentation
| Target | IC50 (nM) | Cell Line / Assay Type |
| PLK4 | 0.6 | Biochemical Assay |
| Aurora A | 370 | Biochemical Assay |
| Aurora B | 210 | Biochemical Assay |
| KDR | 480 | Biochemical Assay |
| FLT-3 | 180 | Biochemical Assay |
Data sourced from MedChemExpress product information sheet.[1]
Mandatory Visualizations
Caption: CFI-400437 inhibits PLK4, leading to mitotic catastrophe.
Caption: General workflow for studying CFI-400437 effects on MCF-7 cells.
Caption: Logical flow from CFI-400437 treatment to cellular outcomes.
Experimental Protocols
MCF-7 Cell Culture
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.01 mg/mL human recombinant insulin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF-7 cells in T-75 flasks containing EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.[5]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate at 37°C for 5-15 minutes, or until cells detach.[7]
-
Neutralize the trypsin with complete growth medium, collect the cells in a centrifuge tube, and pellet them by centrifugation (e.g., 1000 rpm for 5 minutes).
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density. A sub-cultivation ratio of 1:2 to 1:4 is recommended.[5]
Cell Viability Assay (MTT Assay)
Materials:
-
MCF-7 cells
-
96-well plates
-
CFI-400437 stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of CFI-400437 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the CFI-400437 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
MCF-7 cells
-
6-well plates
-
CFI-400437
-
PBS
-
70% cold ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of CFI-400437 for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[11][12][13]
Western Blot Analysis
Materials:
-
MCF-7 cells
-
6-well plates
-
CFI-400437
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-phospho-Histone H3, anti-Cyclin B1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween-20)
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed and treat MCF-7 cells with CFI-400437 as described for the other assays.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.[14]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.[14]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elabscience.com [elabscience.com]
- 6. MCF7 | Culture Collections [culturecollections.org.uk]
- 7. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 8. mcf7.com [mcf7.com]
- 9. protocols.io [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bio-rad.com [bio-rad.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for CFI-400437 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400437 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1] Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy.[2][3][4] Inhibition of PLK4 leads to mitotic defects, cell cycle arrest, and apoptosis in cancer cells.[2] These application notes provide a comprehensive guide for the utilization of CFI-400437 in a preclinical mouse xenograft model using the MDA-MB-468 human breast cancer cell line.
Mechanism of Action
CFI-400437 selectively inhibits PLK4, a master regulator of centriole duplication.[5] This inhibition disrupts the formation of new centrioles, leading to an abnormal number of centrosomes during mitosis.[4][6] This disruption results in mitotic catastrophe and ultimately, cancer cell death.[2] The overexpression of PLK4 in various cancers, including breast cancer, underscores the therapeutic potential of targeted inhibition with agents like CFI-400437.[2]
Signaling Pathway
The following diagram illustrates the central role of PLK4 in centriole duplication and the impact of its inhibition by CFI-400437.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Assessing CFI-400437 Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400437 is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[4] Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis.[4] Inhibition of PLK4 with CFI-400437 disrupts mitosis, leading to cell cycle arrest, apoptosis, and senescence in cancer cells, making it a promising target for cancer therapy.[3][5] These application notes provide detailed protocols for assessing the in vitro and in vivo antitumor activity of CFI-400437.
Mechanism of Action: PLK4 Inhibition and Centriole Duplication
PLK4 is a critical regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation. The activity of PLK4 is tightly regulated to ensure that centrioles duplicate only once per cell cycle. Dysregulation of PLK4 can lead to an abnormal number of centrosomes, a hallmark of many cancer cells. CFI-400437 exerts its antitumor effect by inhibiting the kinase activity of PLK4, thereby disrupting this crucial cellular process.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of CFI-400437 against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of CFI-400437
| Kinase | IC50 (nM) |
| PLK4 | 0.6 - 1.55 |
| Aurora A | 370 |
| Aurora B | 210 |
| KDR | 480 |
| FLT-3 | 180 |
Data sourced from MedChemExpress and Suri et al., 2019.[2][3]
Table 2: Cell Growth Inhibitory Activity (IC50) of CFI-400437 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | Potent inhibitor (exact value not specified) |
| MDA-MB-468 | Breast | Potent inhibitor (exact value not specified) |
| MDA-MB-231 | Breast | Potent inhibitor (exact value not specified) |
| MON | Atypical Teratoid Rhabdoid Tumor | 1.8 (MTT) / 1.5 (PrestoBlue) |
| BT-12 | Atypical Teratoid Rhabdoid Tumor | 1.9 (MTT) / 1.7 (PrestoBlue) |
| BT-16 | Atypical Teratoid Rhabdoid Tumor | 1.6 (MTT) / 1.5 (PrestoBlue) |
| DAOY | Medulloblastoma | 2.5 (MTT) / 2.1 (PrestoBlue) |
| D283 | Medulloblastoma | 2.2 (MTT) / 1.9 (PrestoBlue) |
Data for breast cancer cell lines sourced from MedChemExpress.[2] Data for brain tumor cell lines sourced from Suri et al., 2019.[3]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the antitumor activity of CFI-400437.
Cell Viability Assay
This protocol is to determine the concentration of CFI-400437 that inhibits the growth of a cancer cell line by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, MCF-7)
-
Complete cell culture medium
-
CFI-400437 (stock solution in DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of CFI-400437 in complete medium. Suggested concentration range: 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing different concentrations of CFI-400437.
-
Incubate the plate for 72 hours.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Western Blot Analysis
This protocol is to analyze the effect of CFI-400437 on the expression and phosphorylation of PLK4 and its downstream targets.
-
Materials:
-
Cancer cells treated with CFI-400437
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-phospho-PLK4, anti-γ-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with various concentrations of CFI-400437 for a specified time (e.g., 24-48 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Apoptosis Assay by Flow Cytometry
This protocol is to quantify the percentage of apoptotic cells induced by CFI-400437.
-
Materials:
-
Cancer cells treated with CFI-400437
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with CFI-400437 at concentrations around the IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
Cell Cycle Analysis
This protocol is to determine the effect of CFI-400437 on cell cycle distribution.
-
Materials:
-
Cancer cells treated with CFI-400437
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Protocol:
-
Treat cells with CFI-400437 for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
-
Clonogenic Assay
This protocol assesses the long-term proliferative capacity of cancer cells after treatment with CFI-400437.
-
Materials:
-
Cancer cell lines
-
CFI-400437
-
6-well plates
-
Crystal violet staining solution
-
-
Protocol:
-
Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of CFI-400437 for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells) and calculate the surviving fraction for each treatment group compared to the control.
-
Senescence-Associated β-Galactosidase Assay
This protocol detects cellular senescence induced by CFI-400437.
-
Materials:
-
Cancer cells treated with CFI-400437
-
Senescence β-Galactosidase Staining Kit
-
Microscope
-
-
Protocol:
-
Treat cells with CFI-400437 for an extended period (e.g., 4-6 days).
-
Wash the cells with PBS and fix with the provided fixative solution for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the β-Galactosidase staining solution and incubate at 37°C overnight in a dry incubator (no CO2).
-
Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.
-
In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo antitumor efficacy of CFI-400437 in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MDA-MB-468 human breast cancer cells
-
Matrigel (optional)
-
CFI-400437 formulation for injection
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 5-10 x 10^6 MDA-MB-468 cells (optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer CFI-400437 intraperitoneally (i.p.) at a dose of 25 mg/kg once daily for 21 days.[2] The control group should receive the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at day x / Mean tumor volume of control group at day x)] x 100.
-
Excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
References
Application Notes and Protocols for In Vivo Administration of CFI-400437
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400437 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy. Inhibition of PLK4 disrupts centriole duplication, leading to mitotic errors, aneuploidy, and subsequent apoptotic cell death in cancer cells.[3][4] These application notes provide detailed protocols for the in vivo administration of CFI-400437 in preclinical mouse models, along with summaries of quantitative data and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
In Vivo Efficacy of CFI-400437
| Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Outcome |
| Mouse Xenograft (MDA-MB-468 cells) | Breast Cancer | Intraperitoneal (IP) | 25 mg/kg | Once daily for 21 days | Significant antitumor activity |
Experimental Protocols
Formulation of CFI-400437 for In Vivo Administration
Oral Gavage Formulation (Recommended)
While specific formulations for oral administration of CFI-400437 are not extensively published, a common vehicle for kinase inhibitors with similar properties can be adapted. It is crucial to perform a small-scale formulation test to ensure solubility and stability.
-
Vehicle Composition:
-
0.5% (w/v) Methylcellulose (B11928114)
-
0.2% (v/v) Tween 80 in sterile water
-
-
Preparation:
-
Prepare the vehicle by first dissolving Tween 80 in a portion of the sterile water.
-
Slowly add methylcellulose while stirring to avoid clumping.
-
Continue stirring until a homogenous suspension is formed.
-
Weigh the required amount of CFI-400437 and triturate it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring to achieve the desired final concentration.
-
Prepare fresh daily before administration.
-
Intraperitoneal Injection Formulation
-
Vehicle Composition:
-
5% N,N-dimethylacetamide (DMA)
-
45% Propylene (B89431) glycol
-
50% Sterile water
-
-
Preparation:
-
Dissolve CFI-400437 in DMA first.
-
Add propylene glycol and mix thoroughly.
-
Add sterile water to the desired final volume and mix until a clear solution is formed.
-
Prepare fresh daily before administration.
-
Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study using a human cancer cell line xenograft model in immunodeficient mice.
1. Cell Culture and Animal Model:
-
Cell Line: MDA-MB-468 (human breast cancer) or other suitable cancer cell line.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
2. Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Administration:
-
Treatment Group: Administer CFI-400437 at the desired dose (e.g., 25 mg/kg) via the chosen route (intraperitoneal injection or oral gavage) once daily.
-
Control Group: Administer the corresponding vehicle on the same schedule.
5. Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The study endpoint may be a predetermined tumor volume, a specific number of treatment days (e.g., 21 days), or signs of toxicity (e.g., >20% body weight loss).
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CFI-400437 inhibits PLK4, disrupting centriole duplication and leading to apoptosis.
References
- 1. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Storage of CFI-400437 Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed recommendations for the storage of CFI-400437 powder, a potent and selective inhibitor of Polo-like kinase 4 (PLK4). Proper storage is crucial to maintain the compound's stability and ensure the reliability of experimental results.
Recommended Storage Conditions
CFI-400437 is a solid powder that requires specific storage conditions to prevent degradation. Based on information from various suppliers, the following conditions are recommended. A summary of these recommendations is provided in the table below for easy comparison.
| Supplier | Short-Term Storage | Long-Term Storage | Additional Notes |
| Selleck Chemicals | Not specified | -20°C for up to 3 years | |
| MySkinRecipes | 2-8°C | Not specified | Store sealed and dry. |
| MedKoo Biosciences | 0-4°C (days to weeks) | -20°C (months to years) | Store dry and in the dark. |
Consolidated Recommendation: For optimal long-term stability, it is recommended to store CFI-400437 powder at -20°C . For short-term use, storage at 2-8°C is acceptable. The compound should always be stored in a tightly sealed container, protected from light and moisture.
Handling Precautions
-
Hygroscopic Potential: While not explicitly stated, many chemical powders are hygroscopic. It is good practice to handle CFI-400437 in a low-humidity environment, such as a glove box or a desiccator.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Weighing: To avoid moisture absorption, allow the container to equilibrate to room temperature before opening. Weigh the desired amount of powder quickly and reseal the container tightly.
Experimental Protocol: Assessment of CFI-400437 Powder Stability
This protocol outlines a general procedure to assess the stability of CFI-400437 powder under various storage conditions.
Objective: To determine the optimal storage conditions for CFI-400437 powder by evaluating its purity over time at different temperatures and humidity levels.
Materials:
-
CFI-400437 powder
-
Analytical balance
-
HPLC-UV system
-
Vials (amber and clear)
-
Desiccator
-
Temperature and humidity-controlled chambers or incubators
-
Solvents for HPLC analysis (e.g., acetonitrile, water, formic acid)
Procedure:
-
Initial Analysis (T=0):
-
Dissolve a precisely weighed amount of CFI-400437 powder in an appropriate solvent to a known concentration.
-
Analyze the solution by HPLC-UV to determine the initial purity. This will serve as the baseline.
-
Record the chromatogram and the peak area of the main compound.
-
-
Sample Preparation for Stability Study:
-
Aliquot accurately weighed amounts of CFI-400437 powder into different sets of vials.
-
Include both amber vials (to test for light sensitivity) and clear vials.
-
Prepare multiple vials for each condition to be tested at different time points.
-
-
Storage Conditions:
-
Store the vials under the following conditions:
-
Condition 1 (Recommended Long-Term): -20°C in a desiccator.
-
Condition 2 (Recommended Short-Term): 4°C in a desiccator.
-
Condition 3 (Accelerated Stability): 25°C / 60% Relative Humidity (RH).
-
Condition 4 (Stress Condition): 40°C / 75% RH.
-
Condition 5 (Light Exposure): Room temperature, exposed to ambient light (in clear vials).
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points. Suggested time points include: 1, 3, 6, 12, and 24 months for long-term conditions, and 1, 2, 3, and 6 months for accelerated and stress conditions.
-
-
Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Dissolve the powder in the same solvent and to the same concentration as the initial analysis.
-
Analyze by HPLC-UV using the same method as the initial analysis.
-
Compare the purity and the appearance of any degradation products to the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of remaining CFI-400437 at each time point for each condition.
-
Plot the percentage of CFI-400437 remaining versus time for each storage condition.
-
Identify any significant degradation under specific conditions.
-
Visualizations
The following diagrams illustrate key decision-making processes and workflows related to the storage and handling of CFI-400437.
Caption: Decision tree for selecting the appropriate storage condition for CFI-400437 powder.
Caption: Workflow for conducting a stability study on CFI-400437 powder.
Application Notes: CFI-400437 in the Study of Genetic Instability
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400437 is a potent, ATP-competitive small molecule inhibitor with high selectivity for Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication, a process fundamental to the formation of centrosomes and, consequently, the mitotic spindle.[3][4][5] Dysregulation of PLK4 activity is frequently observed in various cancers and is a key driver of genetic instability.[3][6] Overexpression leads to centrosome amplification, while its inhibition can result in either centrosome loss or amplification, depending on the dosage.[5][7] These numerical centrosome abnormalities can cause chromosome missegregation during mitosis, leading to aneuploidy and chromosomal instability (CIN), which are hallmarks of cancer.[1][6] CFI-400437 serves as a critical chemical tool to probe the mechanisms linking PLK4 and centrosome biology to the maintenance of genomic integrity.
Mechanism of Action
CFI-400437 exerts its effects by directly inhibiting the kinase activity of PLK4.[1] This inhibition disrupts the tightly regulated process of centriole duplication that occurs once per cell cycle. The consequences of PLK4 inhibition are dose-dependent:
-
Complete Inhibition (High Doses): Strong inhibition of PLK4 prevents centriole duplication, leading to a progressive loss of centrioles over subsequent cell divisions. Cells entering mitosis with a single centrosome or none at all can suffer from mitotic failure, leading to cell cycle arrest or apoptosis.[7]
-
Partial Inhibition (Low Doses): Paradoxically, lower concentrations of PLK4 inhibitors like CFI-400437 can lead to centrosome amplification.[7] This is thought to occur because partial inhibition disrupts the negative feedback loop where PLK4 auto-phosphorylates to signal its own degradation. This stabilization of partially active PLK4 leads to the formation of multiple procentrioles around a single parent centriole, resulting in supernumerary centrosomes.[7][8]
The presence of supernumerary centrosomes promotes the formation of multipolar spindles during mitosis. This often results in improper chromosome segregation, aneuploidy, and polyploidy, directly contributing to genetic instability.[1][4] The cellular outcomes of CFI-400437 treatment include inhibition of cell proliferation, induction of G2/M cell cycle arrest, senescence, and apoptosis.[9][10]
Data Presentation
Quantitative data regarding the activity and effects of CFI-400437 are summarized below.
Table 1: Kinase Inhibitory Profile of CFI-400437
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| PLK4 | ~1.55 | [1] |
| PLK4 | 0.6 | [2] |
| Aurora B (AURKB) | <15 | [1][2] |
| Aurora C (AURKC) | <15 | [1] |
| Aurora A (AURKA) | 370 | [2] |
| KDR (VEGFR2) | 480 | [2] |
| FLT-3 | 180 |[2] |
Note: IC50 values can vary between different assay conditions. CFI-400437 shows high selectivity for PLK4 but also inhibits Aurora B and C at low nanomolar concentrations.[1][2]
Table 2: Cellular Effects of CFI-400437 in Pre-clinical Models
| Experiment | Cell Lines | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Colony Formation Assay | Rhabdoid Tumor (RT) & Medulloblastoma (MB) cells | 50 nM | Complete inhibition of colony formation | [11] |
| Cell Cycle Analysis | Embryonal Brain Tumor cells | 500 nM | Induction of polyploidy (>4N DNA content) | [1][11] |
| Senescence Assay (β-galactosidase) | RT & MB cells | 50 nM | Induction of cellular senescence | [11] |
| Antitumor Activity (in vivo) | MDA-MB-468 breast cancer xenograft | 25 mg/kg (i.p., daily) | Significant antitumor activity |[2] |
Mandatory Visualizations
Signaling and Experimental Diagrams
Caption: PLK4 pathway in centriole duplication for genomic stability.
Caption: Mechanism of CFI-400437-induced genetic instability.
Caption: Workflow for analyzing CFI-400437-induced instability.
Experimental Protocols
Protocol 1: Cell Proliferation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the effects of a compound on cell survival and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CFI-400437 stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: Methanol (B129727):Acetic Acid (3:1)
-
Staining solution: 0.5% Crystal Violet in 25% Methanol
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin. Count and seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of CFI-400437 in complete medium from the stock solution. A typical concentration range to test is 1 nM to 1 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add the medium containing CFI-400437 or vehicle control.
-
Incubation: Incubate the plates for 7-14 days, or until colonies in the control well contain >50 cells.
-
Fixation: Aspirate the medium and gently wash the wells twice with PBS. Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixation solution. Add 1 mL of Crystal Violet staining solution to each well and incubate for 20 minutes.
-
Washing and Drying: Gently wash the plates with tap water until the excess stain is removed. Allow the plates to air dry completely.
-
Quantification: Scan the plates. Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. Normalize the colony count in treated wells to the vehicle control to determine the surviving fraction.
Protocol 2: Cell Cycle Analysis for Polyploidy Detection
This protocol uses propidium (B1200493) iodide (PI) staining of DNA to analyze cell cycle distribution and identify polyploid cells (>4N DNA content) via flow cytometry.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CFI-400437 stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach ~60-70% confluency at the time of harvest. Treat cells with the desired concentrations of CFI-400437 (e.g., 500 nM) and a vehicle control for 48-72 hours.[1][11]
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet in 200 µL of cold PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to gate the cell populations and quantify the percentage of cells in G1, S, G2/M phases, as well as the sub-G1 (apoptotic) and >4N (polyploid/aneuploid) populations.
Protocol 3: Immunofluorescence for Centrosome Quantification
This method is used to visualize and count centrosomes within cells to detect centrosome amplification.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CFI-400437 stock solution
-
Glass coverslips in culture plates
-
Fixative: Ice-cold Methanol or 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS (only needed for PFA fixation)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-γ-tubulin (a centrosome marker)
-
Secondary Antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach.
-
Treatment: Treat cells with low-dose CFI-400437 (e.g., 10-50 nM) or vehicle control for a defined period (e.g., 48-72 hours).
-
Fixation: Wash cells with PBS. Fix with ice-cold methanol for 10 minutes at -20°C. (If using PFA, fix for 15 minutes at room temperature, wash, then permeabilize with Triton X-100 for 10 minutes).
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-γ-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips in the dark for 1 hour at room temperature.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash once with PBS. Mount the coverslips onto glass slides using mounting medium. Seal the edges with nail polish.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images of random fields. Count the number of γ-tubulin dots (centrosomes) per cell. Classify cells as having 1, 2, or >2 centrosomes. Calculate the percentage of cells with centrosome amplification (>2 centrosomes) for each condition.[13]
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of Polo-like kinase 4 induces mitotic defects and DNA damage in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CFI-400437 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CFI-400437, a potent and selective Polo-like kinase 4 (PLK4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is CFI-400437 and what is its primary mechanism of action?
A1: CFI-400437 is a small molecule inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle. By inhibiting PLK4, CFI-400437 disrupts centrosome amplification, which can lead to mitotic errors and ultimately cell death in cancer cells where PLK4 is often overexpressed.
Q2: What are the different forms of CFI-400437 available?
A2: CFI-400437 is available as a free base and as a dihydrochloride (B599025) (HCl) salt. The dihydrochloride salt generally exhibits improved solubility in aqueous solutions compared to the free base.
Q3: How should I store CFI-400437?
A3: CFI-400437 powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C for several months. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of CFI-400437 can vary depending on the form (free base vs. salt) and the solvent. The following table summarizes the available solubility data for CFI-400437 dihydrochloride.
| Solvent | Solubility (CFI-400437 Dihydrochloride) |
| DMSO | 25 mg/mL |
| Water | 2 mg/mL |
| Ethanol | Insoluble |
Note: The solubility of the free base form in aqueous solutions is expected to be lower than the dihydrochloride salt. We recommend performing small-scale solubility tests in your specific buffer or media.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of CFI-400437 Dihydrochloride
Materials:
-
CFI-400437 dihydrochloride (MW: 565.5 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of CFI-400437 dihydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.655 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions in Aqueous Media for In Vitro Assays
Materials:
-
10 mM CFI-400437 DMSO stock solution
-
Pre-warmed cell culture medium or desired aqueous buffer
Procedure:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your pre-warmed aqueous medium to achieve the desired final concentration.
-
It is crucial to add the DMSO stock to the aqueous medium and mix immediately and thoroughly to prevent precipitation. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: Solubility Issues
Problem: I've prepared a stock solution of CFI-400437 in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | The inherent solubility of CFI-400437 in aqueous solutions is limited. Ensure you are not exceeding its solubility limit at the final concentration. Try preparing a more dilute intermediate stock in DMSO before the final dilution into the aqueous medium. |
| Improper Dilution Technique | Adding a small volume of concentrated DMSO stock to a large volume of aqueous buffer can cause the compound to "crash out." To avoid this, add the DMSO stock to the vortexing aqueous solution to ensure rapid and thorough mixing. |
| pH of the Aqueous Solution | The solubility of CFI-400437 may be pH-dependent. If you are using a buffer, ensure its pH is compatible with the compound's solubility. For the dihydrochloride salt, a slightly acidic to neutral pH is generally preferred. |
| Interaction with Media Components | Components in complex media, such as high concentrations of salts or proteins (e.g., in serum), can sometimes reduce the solubility of small molecules. If you suspect this, try preparing the working solution in a simpler buffer (e.g., PBS) first, or test solubility in serum-free versus serum-containing media. |
| Temperature Effects | Solubility can be temperature-dependent. Ensure your aqueous medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the CFI-400437 stock solution. Gentle warming of the final solution may help redissolve any precipitate. |
Visualizing Key Processes
PLK4 Signaling Pathway
CFI-400437 exerts its effects by inhibiting PLK4, a key regulator of centriole duplication. Understanding this pathway is crucial for interpreting experimental results.
Caption: PLK4 signaling pathway and the inhibitory action of CFI-400437.
Troubleshooting Workflow for CFI-400437 Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems encountered during experiments.
Caption: A logical workflow for troubleshooting CFI-400437 solubility.
optimizing CFI-400437 dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize CFI-400437 dosage and minimize off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of CFI-400437 and its mechanism of action?
A1: CFI-400437 is a potent, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during the S phase of the cell cycle. By inhibiting PLK4, CFI-400437 disrupts normal cell cycle progression, which can lead to cell death in rapidly dividing cancer cells.
Q2: What are the known off-target effects of CFI-400437?
A2: While CFI-400437 is highly selective for PLK4, it has been shown to inhibit other kinases at higher concentrations. These include Aurora A, Aurora B, KDR, and FLT-3.[1] It is crucial to use the lowest effective concentration of CFI-400437 to minimize these off-target effects.
Q3: How does the dosage of CFI-400437 affect centrosome number?
A3: PLK4 inhibitors, including the related compound CFI-400945, can have a bimodal effect on centrosome number. Low concentrations may lead to an increase in centriole numbers (centrosome amplification), while high concentrations can suppress centrosome duplication, resulting in a decrease in centriole number. This dose-dependent effect is a critical consideration for experimental design and data interpretation.
Q4: What are the potential phenotypic consequences of off-target inhibition by CFI-400437?
A4: Off-target inhibition of kinases like Aurora A and B can lead to defects in mitosis, such as improper chromosome segregation and cytokinesis failure. This can confound the interpretation of results and may contribute to cytotoxicity that is independent of PLK4 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity at expected effective concentrations. | Off-target kinase inhibition. | 1. Perform a dose-response experiment to determine the minimal effective concentration. 2. Use a structurally different PLK4 inhibitor to confirm the on-target effect. 3. Conduct a kinome-wide selectivity screen to identify unintended targets. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Degradation of CFI-400437 stock solution. | 1. Standardize cell seeding density, passage number, and media composition. 2. Prepare fresh stock solutions of CFI-400437 in DMSO and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Unexpected cellular phenotype not consistent with PLK4 inhibition. | Off-target effects or activation of compensatory signaling pathways. | 1. Validate the phenotype using a complementary approach such as siRNA-mediated knockdown of PLK4. 2. Perform a phospho-proteomics analysis to identify altered signaling pathways. |
| Difficulty in determining the optimal in vivo dosage. | Differences in drug metabolism and bioavailability between animal models. | 1. Start with a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Monitor on-target engagement in tumor tissue using pharmacodynamic markers (e.g., p-PLK4 levels). 3. A previously reported in vivo dosage for an MDA-MB-468 breast cancer mouse xenograft model was 25 mg/kg, administered intraperitoneally once daily for 21 days.[1] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of CFI-400437
| Target | IC50 | Reference |
| PLK4 | 0.6 nM | [1] |
| Aurora A | 0.37 µM | [1] |
| Aurora B | 0.21 µM | [1] |
| KDR | 0.48 µM | [1] |
| FLT-3 | 0.18 µM | [1] |
Table 2: Dose-Response of CFI-400437 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Growth Inhibition) | Reference |
| MCF-7 | Breast Cancer | Potent inhibitor (specific IC50 not provided) | [1] |
| MDA-MB-468 | Breast Cancer | Potent inhibitor (specific IC50 not provided) | [1] |
| MDA-MB-231 | Breast Cancer | Potent inhibitor (specific IC50 not provided) | [1] |
Note: More comprehensive dose-response data for a wider range of cell lines is needed for a complete reference.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay
Objective: To determine the IC50 of CFI-400437 against PLK4 and potential off-target kinases.
Methodology:
-
Reagents: Recombinant human PLK4, Aurora A, Aurora B, KDR, FLT-3 kinases; appropriate kinase-specific peptide substrates; ATP; CFI-400437 stock solution (in DMSO); kinase assay buffer.
-
Procedure: a. Prepare a serial dilution of CFI-400437 in kinase assay buffer. b. In a 96-well plate, add the kinase, its specific substrate, and the diluted CFI-400437 or DMSO (vehicle control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for the recommended time. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or radioactivity-based assays).
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of CFI-400437 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay
Objective: To determine the effect of CFI-400437 on the proliferation of cancer cell lines.
Methodology:
-
Reagents: Cancer cell lines of interest; complete cell culture medium; CFI-400437 stock solution (in DMSO); CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent.
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight. b. Treat the cells with a serial dilution of CFI-400437 or DMSO (vehicle control) for 72 hours. c. Add the cell viability reagent to each well according to the manufacturer's instructions. d. Measure the luminescence or absorbance to determine the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the log concentration of CFI-400437 to calculate the IC50 value.
Protocol 3: Immunofluorescence Staining for Centrosomes
Objective: To visualize and quantify the effect of CFI-400437 on centrosome number.
Methodology:
-
Reagents: Cells grown on coverslips; CFI-400437; paraformaldehyde (PFA) for fixation; Triton X-100 for permeabilization; primary antibody against a centrosomal marker (e.g., γ-tubulin or pericentrin); fluorescently-labeled secondary antibody; DAPI for nuclear counterstaining.
-
Procedure: a. Treat cells with different concentrations of CFI-400437 (e.g., a low dose to potentially induce amplification and a high dose to induce loss) for a defined period (e.g., 24-48 hours). b. Fix the cells with 4% PFA, permeabilize with Triton X-100, and block with a suitable blocking buffer. c. Incubate with the primary antibody, followed by the fluorescently-labeled secondary antibody. d. Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Data Analysis: Acquire images using a fluorescence microscope and count the number of centrosomes per cell in at least 100 cells per condition.
Visualizations
Caption: PLK4 Signaling Pathway and Inhibition by CFI-400437.
Caption: Experimental Workflow for Optimizing CFI-400437 Dosage.
References
potential off-target kinases of CFI-400437 like Aurora A/B.
Welcome to the technical support center for CFI-400437. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of CFI-400437 in your research, with a specific focus on its potential off-target activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of CFI-400437?
A1: CFI-400437 is a potent, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] It was developed as a highly selective agent against PLK4, a key regulator of centriole duplication during the cell cycle.[3][4] Inhibition of PLK4 disrupts normal mitotic progression, leading to effects like cell cycle arrest and apoptosis, which makes it a target for cancer therapy.[3][5]
Q2: My experimental results suggest effects beyond PLK4 inhibition. Does CFI-400437 have known off-target activities?
A2: Yes, while CFI-400437 is highly selective for PLK4, it has been documented to inhibit other kinases at higher concentrations.[1][6] The most notable off-target kinases are members of the Aurora kinase family, specifically Aurora A and Aurora B.[1][6] This cross-reactivity is an important consideration when interpreting experimental data, especially at higher dose concentrations.[5][7]
Q3: At what concentrations does CFI-400437 inhibit Aurora A and Aurora B?
A3: The inhibitory activity of CFI-400437 against Aurora kinases occurs at concentrations that are orders of magnitude higher than its IC50 for PLK4.[1] It is crucial to consider this dose-dependent activity. While low nanomolar concentrations are expected to be selective for PLK4, higher concentrations may produce phenotypes consistent with Aurora kinase inhibition, such as cytokinesis failure.[4][5] Refer to the data summary table below for specific IC50 values.
Q4: I am observing polyploidy in my cell-based assays. Is this an expected outcome?
A4: The observation of polyploidy can be an on-target effect of PLK4 inhibition or an off-target effect, depending on the concentration of CFI-400437 used. Partial inhibition of PLK4 at lower doses can lead to centrosome amplification and the formation of multipolar spindles, which can result in chromosome segregation errors.[4] However, polyploidy is also a classic phenotype of Aurora B inhibition, which leads to cytokinesis failure.[4][5] If you are using higher concentrations of CFI-400437, this effect might be attributable to the off-target inhibition of Aurora B.[5][7]
Q5: How can I distinguish between on-target (PLK4) and off-target (Aurora kinase) effects in my experiments?
A5: To differentiate between on-target and off-target effects, consider the following strategies:
-
Dose-Response Studies: Perform experiments across a wide range of CFI-400437 concentrations. Effects observed at low nanomolar concentrations are more likely due to PLK4 inhibition, while effects emerging at higher concentrations may indicate Aurora kinase involvement.[1][8]
-
Use of More Selective Inhibitors: Compare the phenotype induced by CFI-400437 with that of a more selective PLK4 inhibitor (e.g., centrinone) or a specific Aurora kinase inhibitor (e.g., Alisertib/MLN8237).[6][9]
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of PLK4 to see if the phenotype is reversed.
-
Biomarker Analysis: Analyze specific biomarkers for the inhibition of each kinase. For example, assess PLK4 autophosphorylation for PLK4 activity and phosphorylation of Histone H3 on Serine 10 for Aurora B activity.[10][11]
Data Presentation
Kinase Inhibition Profile of CFI-400437
The following table summarizes the half-maximal inhibitory concentration (IC50) values for CFI-400437 against its primary target and key off-target kinases.
| Kinase Target | IC50 Value | Selectivity vs. PLK4 |
| PLK4 | 0.6 nM | - |
| Aurora A | 370 nM | ~617-fold |
| Aurora B | 210 nM | ~350-fold |
| KDR (VEGFR2) | 480 nM | ~800-fold |
| FLT-3 | 180 nM | ~300-fold |
Data sourced from MedChemExpress and based on cited literature.[1]
Experimental Protocols
General Protocol for an In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
This protocol provides a general framework for measuring the inhibitory activity of a compound like CFI-400437 against a purified kinase (e.g., PLK4, Aurora A, Aurora B). Specific conditions such as enzyme and substrate concentrations should be optimized for each kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, Aurora B).
-
Kinase-specific substrate (e.g., a peptide like LRRASLG for Aurora A).[12]
-
ATP solution.
-
Kinase assay buffer.
-
CFI-400437 (or other inhibitors) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent).[13]
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipettes.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase reaction buffer as specified by the manufacturer.
-
Serial Dilution of Inhibitor: Prepare a serial dilution of CFI-400437 in DMSO. A typical starting concentration might be 10 mM, diluted down to the picomolar range. Then, dilute these concentrations into the kinase assay buffer.
-
Set up Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of the plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[13]
-
ADP Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[13]
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.
-
Incubate at room temperature for 30-60 minutes.[13]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (DMSO, 100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathway and Off-Target Interaction
Caption: CFI-400437's primary and potential off-target pathways.
Experimental Workflow for Off-Target Validation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.co.uk [promega.co.uk]
addressing CFI-400437 instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered during long-term experiments with the PLK4 inhibitor, CFI-400437.
Frequently Asked Questions (FAQs)
Q1: My experimental results with CFI-400437 are inconsistent over time. Could the compound be unstable in my cell culture medium?
A1: Instability of small molecule inhibitors in aqueous and complex biological media can be a significant factor. While specific data on the chemical stability of CFI-400437 in cell culture media is not extensively published, the stability of any compound can be influenced by factors such as pH, temperature, serum protein concentration, and the presence of metabolic enzymes in your specific cell line.[1] A gradual loss of bioactivity over the course of a long-term experiment can indicate compound degradation. We recommend performing a stability study under your specific experimental conditions.
Q2: How can I test the stability of CFI-400437 in my experimental setup?
A2: You can assess the stability of CFI-400437 by incubating it in your cell culture media at the desired concentration and for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the media and analyze the concentration of the parent compound using analytical methods like HPLC or LC-MS/MS.[1] A significant decrease in concentration over time would indicate instability. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals to maintain a consistent effective concentration.[1]
Q3: I'm observing unexpected phenotypic changes in my long-term cultures treated with CFI-400437. What could be the cause?
A3: Long-term inhibition of PLK4 can lead to distinct cellular fates, including senescence and apoptosis.[2][3] The observed phenotypic changes could be a direct consequence of sustained target inhibition. Additionally, CFI-400437 exhibits dose-dependent effects. Low concentrations may lead to centriole amplification, while high concentrations can cause centriole loss.[4] It is crucial to ensure you are using a consistent and appropriate concentration for your desired biological outcome. Finally, consider the possibility of acquired resistance, where cells adapt to the inhibitor over time by altering signaling pathways.[2]
Q4: What are the known off-target effects of CFI-400437 that could influence my long-term experiments?
A4: CFI-400437 is a potent PLK4 inhibitor, but it also shows activity against other kinases, most notably Aurora kinases A and B.[5] Inhibition of Aurora B, in particular, can lead to defects in cytokinesis and the formation of polyploid cells.[4] These off-target effects can contribute to the observed cellular phenotype and should be considered when interpreting your results, especially in long-term experiments where these effects can become more pronounced.
Troubleshooting Guides
Issue 1: Diminished or Loss of Inhibitor Activity in Long-Term Assays
-
Possible Cause 1: Chemical Instability. The compound may be degrading in the aqueous environment of the cell culture medium over time.
-
Troubleshooting Step: Perform a stability test as described in the FAQ section and the detailed protocol below. If instability is confirmed, replenish the medium with fresh CFI-400437 at regular intervals (e.g., every 24-48 hours).
-
-
Possible Cause 2: Metabolic Degradation. The cell line being used may metabolize CFI-400437 into inactive forms.
-
Troubleshooting Step: If you have access to LC-MS/MS, you can analyze cell lysates and culture medium for the presence of CFI-400437 metabolites. If metabolism is suspected, more frequent media changes with fresh compound may be necessary.
-
-
Possible Cause 3: Acquired Resistance. Cells may develop resistance to the inhibitor over long-term exposure.
-
Troubleshooting Step: Monitor key downstream markers of PLK4 activity over the course of the experiment. A recovery in the activity of these markers despite the presence of the inhibitor could indicate resistance. Consider performing a dose-response assay on cells that have been cultured with the inhibitor for an extended period to see if the IC50 has shifted.
-
Issue 2: Unexpected or Variable Phenotypic Outcomes
-
Possible Cause 1: Dose-Dependent Bimodal Effects. The concentration of CFI-400437 can lead to different outcomes. Partial inhibition at lower concentrations can cause centriole amplification, while complete inhibition at higher concentrations leads to centriole loss.[4]
-
Troubleshooting Step: Perform a careful dose-response curve for your specific cell line and endpoint to determine the precise concentrations that elicit the desired phenotype. Ensure accurate and consistent dilutions of your stock solution.
-
-
Possible Cause 2: Off-Target Effects. The observed phenotype may be a result of inhibiting other kinases, such as Aurora kinases.[5]
-
Troubleshooting Step: To dissect the on-target versus off-target effects, consider using a more selective PLK4 inhibitor if available, or use RNAi to specifically knock down PLK4 and compare the phenotype to that induced by CFI-400437.
-
-
Possible Cause 3: Cellular Context. The response to PLK4 inhibition can be cell-type specific and influenced by the genetic background of the cells (e.g., p53 status).[6]
-
Troubleshooting Step: Characterize the relevant signaling pathways in your cell line of interest. Be cautious when comparing results across different cell lines.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of CFI-400437
| Kinase | IC50 (nM) | Reference |
| PLK4 | 0.6 | [5] |
| Aurora A | 370 | [5] |
| Aurora B | 210 | [5] |
| KDR | 480 | [5] |
| FLT-3 | 180 | [5] |
Experimental Protocols
Protocol 1: Assessment of CFI-400437 Stability in Cell Culture Medium
-
Preparation: Prepare a solution of CFI-400437 in your complete cell culture medium at the final concentration used in your experiments.
-
Time Zero Sample: Immediately after preparation, take an aliquot of the medium, label it as "Time 0," and store it at -80°C.[1]
-
Incubation: Place the remaining medium in a sterile container and incubate it under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Time-Point Collection: At regular intervals (e.g., 12, 24, 48, 72 hours), collect additional aliquots and store them at -80°C.
-
Analysis: Analyze the concentration of CFI-400437 in all samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Data Interpretation: Compare the concentration of CFI-400437 at each time point to the Time 0 sample to determine the percentage of the compound remaining and its degradation rate.
Mandatory Visualization
Caption: CFI-400437 signaling and off-target effects.
Caption: Troubleshooting workflow for CFI-400437 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: CFI-400437 Brain Penetration and Blood-Brain Barrier Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polo-like kinase 4 (PLK4) inhibitor, CFI-400437. The focus of this resource is to address challenges related to its brain penetration and interaction with the blood-brain barrier (BBB).
Troubleshooting Guides
This section provides guidance for common issues encountered during the experimental evaluation of CFI-400437's central nervous system (CNS) distribution.
Issue: Low Brain-to-Plasma Ratio (Kp) Observed in In Vivo Studies
If you are observing low concentrations of CFI-400437 in the brain relative to the plasma in your animal models, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting/Investigation Steps |
| Active Efflux by BBB Transporters | 1. In Vitro Efflux Assays: Conduct a bidirectional permeability assay using cell lines that overexpress key BBB efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). An efflux ratio significantly greater than 2 would suggest that CFI-400437 is a substrate for that transporter. 2. In Vivo Co-administration Studies: In your animal model, co-administer CFI-400437 with a known pan-inhibitor of P-gp and BCRP, such as elacridar. A significant increase in the brain-to-plasma ratio of CFI-400437 in the presence of the inhibitor would confirm its role as a substrate for these efflux pumps. |
| High Plasma Protein Binding | 1. Equilibrium Dialysis: Perform equilibrium dialysis with plasma from the species used in your in vivo studies to determine the fraction of CFI-400437 that is unbound (fu,plasma). A high degree of plasma protein binding can limit the free fraction of the drug available to cross the BBB. 2. Calculate Unbound Brain-to-Plasma Ratio (Kp,uu): Measure the unbound fraction in brain homogenate (fu,brain) and calculate the Kp,uu. This value provides a more accurate measure of the drug's ability to cross the BBB, independent of plasma protein binding. |
| Poor Passive Permeability | 1. PAMPA Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive diffusion of CFI-400437. Low permeability in this assay may indicate that the molecule's physicochemical properties are not optimal for crossing the lipid membranes of the BBB. |
Frequently Asked Questions (FAQs)
Q1: What is the expected brain penetration of CFI-400437?
Q2: What are the likely reasons for CFI-400437's poor brain penetration?
A2: The primary reason for poor brain penetration of many small molecule kinase inhibitors is their interaction with ATP-binding cassette (ABC) transporters at the BBB, which function as efflux pumps. The most common transporters involved are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). It is highly probable that CFI-400437 is a substrate for one or both of these transporters, which actively remove the compound from the brain endothelial cells back into the bloodstream.
Q3: How can I experimentally determine if CFI-400437 is a substrate of P-gp or BCRP?
A3: You can perform in vitro bidirectional transport assays using polarized cell monolayers (e.g., MDCK or Caco-2 cells) that are engineered to overexpress human or rodent P-gp and BCRP. By measuring the transport of CFI-400437 from the apical to the basolateral side and vice versa, you can calculate an efflux ratio. An efflux ratio greater than 2 is generally considered indicative of active transport.
Q4: Are there any strategies to improve the brain delivery of CFI-400437?
A4: Improving the brain delivery of a compound that is a substrate for efflux transporters is challenging. Some experimental strategies that have been explored for other compounds include:
-
Co-administration with transporter inhibitors: Using potent and specific inhibitors of P-gp and BCRP can increase the brain concentration of substrate drugs. However, this can also lead to systemic toxicity by altering the drug's disposition in other tissues.
-
Formulation strategies: Encapsulating the drug in nanoparticles or liposomes can sometimes help to bypass efflux transporters.
-
Chemical modification: In a drug discovery setting, medicinal chemists can attempt to modify the structure of the molecule to reduce its affinity for efflux transporters while retaining its desired pharmacological activity.
Q5: What are the known targets of CFI-400437?
A5: CFI-400437 is a highly potent and selective inhibitor of Polo-like kinase 4 (PLK4). It also exhibits inhibitory activity against Aurora kinase A and Aurora kinase B at higher concentrations[1][2].
Quantitative Data Summary
The following table summarizes the known in vitro inhibitory activity of CFI-400437.
| Target | IC50 (nM) | Reference |
| PLK4 | 1.55 | [1] |
| Aurora Kinase B | <15 | [1] |
| Aurora Kinase C | <15 | [1] |
Note: Specific IC50 values for Aurora Kinase A are not provided in the search results, but it is stated to be inhibited by CFI-400437.
Experimental Protocols
1. In Vivo Brain Penetration Study
-
Objective: To determine the brain-to-plasma concentration ratio (Kp) of CFI-400437.
-
Methodology:
-
Administer CFI-400437 to a cohort of rodents (e.g., mice or rats) at a specified dose and route (e.g., intravenous or oral).
-
At several time points post-administration, collect blood and brain samples from subsets of animals.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract CFI-400437 from the plasma and brain homogenate samples.
-
Quantify the concentration of CFI-400437 in both matrices using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the Kp value at each time point by dividing the concentration in the brain by the concentration in the plasma.
-
2. In Vitro Bidirectional Permeability Assay
-
Objective: To determine if CFI-400437 is a substrate for P-gp or BCRP.
-
Methodology:
-
Seed MDCK-MDR1 (for P-gp) or MDCK-BCRP (for BCRP) cells on permeable supports in a transwell plate and culture until a confluent monolayer is formed.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.
-
Add CFI-400437 to either the apical (A) or basolateral (B) chamber of the transwell plate.
-
At specified time intervals, take samples from the opposite chamber.
-
Quantify the concentration of CFI-400437 in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio >2 suggests that the compound is a substrate for the transporter.
-
Visualizations
Caption: Workflow for in vivo and in vitro assessment of brain penetration.
Caption: A logical flowchart for troubleshooting low brain penetration.
Caption: CFI-400437's interaction with the BBB and its intracellular targets.
References
how to mitigate CFI-400437 cytotoxicity in non-cancerous cells
Welcome to the technical support center for CFI-400437. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using CFI-400437 and troubleshooting potential issues, with a specific focus on mitigating cytotoxicity in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is CFI-400437 and what is its primary mechanism of action?
A1: CFI-400437 is an orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[3] By inhibiting PLK4, CFI-400437 disrupts normal cell division, leading to mitotic defects and ultimately cell death, which is why it's being investigated as a potential anti-cancer agent.[4]
Q2: What are the known off-target effects of CFI-400437?
A2: While CFI-400437 is highly selective for PLK4, it has been shown to inhibit other kinases at higher concentrations.[1] Notably, it exhibits inhibitory activity against Aurora kinase A and Aurora kinase B.[2][5] Inhibition of Aurora B, in particular, can lead to failures in cytokinesis, resulting in polyploidy (cells with more than the normal number of chromosome sets).[6]
Q3: Why is CFI-400437 cytotoxic to non-cancerous cells?
A3: CFI-400437's mechanism of action targets the cell cycle, a fundamental process in both cancerous and healthy proliferating cells.[3] Therefore, non-cancerous cells that are actively dividing can also be affected by the drug. The off-target inhibition of essential kinases like Aurora B can also contribute to its toxicity in normal cells.[6]
Q4: Is there a therapeutic window for CFI-400437 between cancerous and non-cancerous cells?
A4: Yes, a therapeutic window is proposed based on the observation that many cancer cells have a heightened dependency on PLK4 for survival and proliferation due to underlying genetic instability and centrosome amplification.[7][8] Additionally, some studies have shown that normal cells can tolerate PLK4 inhibition better than cancer cells.[7][8] For instance, one study demonstrated that PLK4 inhibition by a related compound, CFI-400945, had no effect on the radiosensitivity of normal lung fibroblasts while sensitizing non-small cell lung cancer cells to radiation.[9] The key to exploiting this window is careful dose optimization and potentially employing strategies to protect normal cells.
Troubleshooting Guide
Issue: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
Possible Cause 1: Off-Target Effects and Dose Concentration. At higher concentrations, CFI-400437 can inhibit Aurora kinases, leading to severe mitotic defects and cytotoxicity that may not be specific to PLK4 inhibition.[2][6]
Solution 1: Dose Optimization and On-Target Effect Confirmation. It is crucial to determine the optimal concentration range where CFI-400437 primarily inhibits PLK4.
-
Experimental Workflow:
-
Perform a dose-response study on your non-cancerous and cancer cell lines to determine the IC50 values.
-
Concurrently, assess markers of PLK4 inhibition (e.g., centriole number alteration) and off-target effects (e.g., cytokinesis failure, polyploidy) at various concentrations.
-
Select a concentration range for your experiments that shows a clear therapeutic window and minimal off-target effects in non-cancerous cells.
-
dot
Caption: Workflow for Dose Optimization.
Possible Cause 2: High Proliferative Rate of Non-Cancerous Cells. Non-cancerous cell lines with a high proliferation rate may be more susceptible to cell cycle-targeting agents like CFI-400437.
Solution 2: "Cyclotherapy" Approach - Transient Cell Cycle Arrest in Non-Cancerous Cells. This strategy involves pre-treating cells with an agent that induces a temporary cell cycle arrest specifically in normal cells, thereby protecting them from the cytotoxic effects of a subsequent cell cycle-dependent drug. For cells with functional p53, a p53 activator can be used.[10]
-
Experimental Rationale:
-
Pre-treat both non-cancerous (p53-wildtype) and cancerous (often p53-mutant or deficient) cells with a p53 activator like Nutlin-3.
-
Nutlin-3 will cause a G1 arrest in the p53-wildtype non-cancerous cells, but not in the p53-deficient cancer cells.[10]
-
Subsequently, treat with CFI-400437. The arrested non-cancerous cells will be less sensitive, while the cycling cancer cells will be targeted.
-
dot
Caption: Cyclotherapy Signaling Pathway.
Data Presentation
Table 1: Kinase Inhibitory Profile of CFI-400437
| Kinase Target | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| KDR (VEGFR2) | 480 | [1] |
| FLT-3 | 180 | [1] |
| This table summarizes the in vitro kinase inhibitory activity of CFI-400437. |
Table 2: Hypothetical Outcome of a Cyclotherapy Experiment
| Cell Line | p53 Status | Pre-treatment | CFI-400437 Treatment | Expected Cell Viability (%) |
| Normal Fibroblast | Wild-type | Vehicle | + | 45% |
| Normal Fibroblast | Wild-type | Nutlin-3 | + | 85% |
| Breast Cancer | Mutant | Vehicle | + | 30% |
| Breast Cancer | Mutant | Nutlin-3 | + | 32% |
| This table illustrates the expected protective effect of Nutlin-3 on non-cancerous cells treated with CFI-400437. |
Experimental Protocols
Protocol 1: Dose-Response Curve and IC50 Determination
-
Cell Plating: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug Preparation: Prepare a 2x serial dilution of CFI-400437 in culture medium.
-
Treatment: After allowing cells to adhere overnight, replace the medium with the CFI-400437 dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® or MTT).
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: "Cyclotherapy"-based Mitigation of Cytotoxicity
-
Cell Plating: Seed both non-cancerous (p53-wt) and cancer (p53-mutant) cells in 96-well plates.
-
Pre-treatment: Treat cells with an appropriate concentration of a p53 activator (e.g., 10 µM Nutlin-3) or vehicle (DMSO) for 24 hours.
-
Co-treatment: Without washing out the pre-treatment media, add CFI-400437 at various concentrations to the wells.
-
Incubation: Incubate for an additional 48-72 hours.
-
Viability Assay: Measure cell viability as described in Protocol 1.
-
Data Analysis: Compare the IC50 values of CFI-400437 with and without Nutlin-3 pre-treatment for both cell lines.
dot
Caption: Cyclotherapy Experimental Workflow.
Protocol 3: Immunofluorescence for Mitotic Defects
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with CFI-400437 at the desired concentration and time points.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for mitotic spindles) and γ-tubulin (for centrosomes) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Staining and Mounting: Counterstain DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope. Analyze for mitotic defects such as multipolar spindles and abnormal centrosome numbers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CFI-400945 is not a selective cellular PLK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypic effects of CFI-400437 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PLK4 inhibitor, CFI-400437.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with CFI-400437.
Issue 1: Unexpectedly High Levels of Polyploidy and Multinucleated Cells
Question: I treated my cancer cell line with CFI-400437, expecting a mitotic arrest and apoptosis. However, I am observing a high percentage of large, polyploid, and often multinucleated cells. Is this a typical on-target effect of PLK4 inhibition?
Answer: This is a known, but often unexpected, phenotypic effect of CFI-400437 treatment. While potent PLK4 inhibition does disrupt centriole duplication and can lead to mitotic errors, the pronounced polyploidy and cytokinesis failure you are observing are likely due to off-target inhibition of Aurora Kinase B.[1][2]
Troubleshooting Steps:
-
Confirm Off-Target Effect: The induction of polyploidy is a characteristic phenotype of Aurora B inhibition.[3][4] To confirm this, you can compare your results with a highly specific PLK4 inhibitor, such as centrinone, which typically does not induce this level of polyploidy.[2][5]
-
Dose-Response Analysis: Perform a dose-response experiment to see if lower concentrations of CFI-400437 can achieve PLK4 inhibition with reduced off-target effects on Aurora B. However, be aware that CFI-400437 inhibits Aurora B and C at nanomolar concentrations.[1][6]
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide staining to quantify the percentage of cells with >4N DNA content. This will provide quantitative data on the extent of polyploidy.
-
Microscopy: Visualize cells stained with DAPI for nuclear morphology and an antibody against a-tubulin for spindle visualization to confirm cytokinesis failure and the presence of multinucleated cells.
Logical Flow for Troubleshooting Polyploidy:
Caption: Troubleshooting workflow for unexpected polyploidy.
Issue 2: Discrepancy in Centrosome Numbers at Different Inhibitor Concentrations
Question: I've observed that low concentrations of CFI-400437 seem to increase the number of centrosomes in my cells, while higher concentrations lead to a decrease or loss of centrosomes. This seems paradoxical. Why is this happening?
Answer: This is a documented concentration-dependent "paradoxical effect" of PLK4 inhibition.[7] PLK4 activity is tightly regulated, and it promotes its own degradation through autophosphorylation.
-
Low Concentrations: Partial inhibition of PLK4 can disrupt its autophosphorylation-mediated degradation. This leads to an accumulation of active PLK4, resulting in centrosome amplification.[8]
-
High Concentrations: At higher doses, the enzymatic activity of PLK4 is more completely inhibited, preventing the initiation of centriole duplication and leading to a reduction in centrosome number.[7][8]
Troubleshooting Steps:
-
Titrate the Inhibitor: Carefully titrate CFI-400437 across a wide range of concentrations to determine the precise dose at which the switch from centrosome amplification to loss occurs in your specific cell line.
-
Immunofluorescence: Quantify centrosome numbers using immunofluorescence with antibodies against centrosomal markers like gamma-tubulin or pericentrin.
-
Western Blot: Analyze PLK4 protein levels at different CFI-400437 concentrations. You may observe an increase in PLK4 protein at lower concentrations that cause centrosome amplification.
Concentration-Dependent Effects of CFI-400437 on Centrosomes:
Caption: Dose-dependent effects of CFI-400437 on centrosome number.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of CFI-400437?
A1: The primary on-target effect of CFI-400437 is the potent and selective inhibition of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[6] However, it also exhibits significant off-target activity, most notably against Aurora Kinase A and Aurora Kinase B.[1][6]
| Target | IC50 (nM) | Primary Phenotypic Consequence |
| PLK4 | 0.6 | Inhibition of centriole duplication, mitotic errors, apoptosis |
| Aurora Kinase B | ~15-210 | Cytokinesis failure, endoreduplication, polyploidy |
| Aurora Kinase A | ~370 | Defects in centrosome maturation and spindle assembly |
Data compiled from multiple sources.[1][6]
Q2: My cells are arresting in the cell cycle but not dying. Is this expected?
A2: Yes, this can be an expected outcome. Besides apoptosis, PLK4 inhibition can induce other cell fates, including cellular senescence, which is a state of irreversible growth arrest.[5][9] You may want to perform a senescence-associated ß-galactosidase (SA-ß-Gal) assay to determine if the cells have entered a senescent state.
Q3: What is the mechanism behind CFI-400437-induced polyploidy?
A3: The induction of polyploidy by CFI-400437 is primarily attributed to its off-target inhibition of Aurora Kinase B.[2][3] Aurora B is a crucial component of the chromosomal passenger complex, which is essential for the final stage of cell division, cytokinesis.[4] Inhibition of Aurora B leads to cytokinesis failure, where the cell completes mitosis but fails to divide into two daughter cells, resulting in a single cell with double the DNA content (polyploidy) and often multiple nuclei.[10][11]
Signaling Pathway Leading to Polyploidy:
Caption: On- and off-target pathways of CFI-400437.
Q4: Are there known resistance mechanisms to CFI-400437?
A4: While specific acquired resistance mechanisms to CFI-400437 have not been extensively documented in the public literature, resistance to kinase inhibitors, in general, can arise through several mechanisms:
-
Target-based mutations: Alterations in the PLK4 kinase domain that reduce drug binding affinity.
-
Compensatory pathways: Upregulation of parallel signaling pathways that bypass the need for PLK4 activity.[12][13][14]
-
Drug efflux: Increased expression of drug efflux pumps that remove CFI-400437 from the cell.
If you suspect drug resistance, consider sequencing the PLK4 gene in your resistant cell population and performing transcriptomic or proteomic analysis to identify upregulated compensatory pathways.
Experimental Protocols
1. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for assessing DNA content and determining the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identifying polyploid cells (>4N).
Materials:
-
Phosphate (B84403) Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Treat cells with CFI-400437 for the desired time. Harvest approximately 1x10^6 cells by trypsinization and centrifuge at 200 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and transfer to a flow cytometry tube. Centrifuge at 200 x g for 5 minutes and discard the supernatant.
-
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Resuspend the pellet in 1 mL of PBS.
-
Staining: Centrifuge again, discard the PBS, and resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate at room temperature for 15-30 minutes, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use a doublet discrimination gate to exclude cell clumps.
2. Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term proliferative potential and survival of cells after treatment with CFI-400437.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
Fixing/Staining Solution: 0.5% crystal violet in 50/50 methanol/water
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a low density (e.g., 200-1000 cells/well, requires optimization for each cell line) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of CFI-400437 for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies of at least 50 cells have formed.
-
Fixation and Staining: Aspirate the medium, wash wells gently with PBS. Add 1 mL of Fixing/Staining Solution to each well and incubate for 20-30 minutes.
-
Washing and Drying: Remove the staining solution and gently rinse the wells with water until the background is clear. Allow the plates to air dry.
-
Counting: Count the number of colonies in each well. The plating efficiency and surviving fraction can then be calculated.
3. Senescence-Associated ß-Galactosidase (SA-ß-Gal) Staining
This cytochemical assay detects the activity of ß-galactosidase at pH 6.0, a common biomarker for senescent cells.
Materials:
-
PBS
-
Fixing Solution: 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS
-
Staining Solution (pH 6.0): 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and treat with CFI-400437 for the desired duration (typically 3-5 days).
-
Washing: Aspirate the medium and wash the cells once with PBS.
-
Fixation: Add the Fixing Solution and incubate at room temperature for 5-10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the Staining Solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the plate at 37°C (without CO2) overnight, protected from light.
-
Visualization: Observe the cells under a light microscope. Senescent cells will be stained blue.
-
Quantification: Calculate the percentage of blue-stained cells out of the total number of cells in several random fields of view.
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFI-400945 is not a selective cellular PLK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Understanding Cytokinesis Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokinesis Failure Triggers Hippo Tumor Suppressor Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Window of PLK4 Inhibitors
Welcome to the technical support center for Polo-like Kinase 4 (PLK4) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions related to the use of PLK4 inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PLK4 inhibitors?
A1: PLK4 is a master regulator of centriole duplication during the cell cycle.[1] PLK4 inhibitors typically work by binding to the ATP-binding pocket of the PLK4 kinase domain, blocking its enzymatic activity.[2] This inhibition prevents the phosphorylation of downstream substrates required for centriole formation, leading to mitotic defects, cell cycle arrest, and ultimately, cancer cell death through apoptosis or mitotic catastrophe.[2]
Q2: Why do I observe different cellular outcomes at low versus high concentrations of a PLK4 inhibitor?
A2: PLK4 inhibitors exhibit a bimodal mechanism of action.[3][4]
-
Low Concentrations: Partial inhibition of PLK4 can lead to its stabilization, resulting in an accumulation of partially active kinase. This paradoxically causes the formation of multiple procentrioles, leading to centrosome amplification, multipolar spindles, and mitotic catastrophe.[3][5]
-
High Concentrations: Complete inhibition of PLK4 activity blocks centriole duplication altogether, leading to a gradual loss of centrosomes in subsequent cell divisions. This can trigger a p53-dependent cell cycle arrest and apoptosis.[3][6]
Q3: What are the main challenges in using PLK4 inhibitors and how can the therapeutic window be improved?
A3: The main challenges include potential off-target effects and the development of resistance.[2] The therapeutic window can be improved through several strategies:
-
Combination Therapies: Synergistic effects have been observed when combining PLK4 inhibitors with DNA-damaging agents or radiation therapy.[2][7][8][9] PLK4 inhibition can sensitize cancer cells to these treatments.
-
Biomarker-Driven Patient Selection: Tumors with specific genetic backgrounds, such as amplification of the TRIM37 gene or a functional p53 pathway, show increased sensitivity to PLK4 inhibitors.[3][10][11] Identifying these biomarkers can help target patient populations who are most likely to respond.
-
Dose Optimization: Careful dose-finding studies are crucial to balance efficacy with toxicity, leveraging the bimodal effects of the inhibitors to maximize therapeutic benefit.[12]
Q4: What are common off-target effects of PLK4 inhibitors?
A4: While newer inhibitors are highly selective, some may exhibit off-target activity against other kinases, such as Aurora Kinase B (AURKB).[13][14] For example, the inhibitor CFI-400945 has been shown to inhibit AURKB at higher concentrations, which can contribute to cytokinesis failure.[15][16] It's important to consult kinase profiling data for the specific inhibitor being used.
Troubleshooting Experimental Issues
Problem 1: High variability or inconsistent results in cell viability assays.
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or variable drug concentration due to improper mixing.
-
Solution:
-
Cell Seeding: Ensure a uniform, single-cell suspension before plating. Use an automated cell counter for accuracy.
-
Plate Layout: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.[6]
-
Drug Preparation: Prepare fresh serial dilutions of the inhibitor for each experiment. Ensure thorough mixing after adding the drug to the cell culture medium.
-
Assay Quality: Calculate the Z'-factor for your assay to ensure it is robust and reproducible.[6]
-
Problem 2: No significant cell death observed, even at high inhibitor concentrations.
-
Possible Cause: The cell line may be resistant to PLK4 inhibition. This can be due to a non-functional p53 pathway or low expression of sensitivity biomarkers like TRIM37.[3][4] Another possibility is that the cells are undergoing senescence rather than apoptosis.
-
Solution:
-
Cell Line Characterization: Verify the p53 status and TRIM37 expression level of your cell line. Consider testing a panel of cell lines with known genetic backgrounds.
-
Assess Other Outcomes: In addition to apoptosis, measure markers of cell cycle arrest and senescence (e.g., via a β-galactosidase staining assay).[17]
-
Extend Incubation Time: Some effects of PLK4 inhibition, like centriole loss, may take several cell cycles to manifest. Extend the treatment duration (e.g., 72-96 hours or longer).
-
Problem 3: Unexpected morphological changes, such as enlarged and multinucleated cells.
-
Possible Cause: This phenotype is often indicative of polyploidy and mitotic catastrophe, which are expected outcomes of PLK4 inhibition.[13] It arises from failures in mitosis and cytokinesis.
-
Solution:
-
Quantify Phenotype: Use techniques like flow cytometry with propidium (B1200493) iodide (PI) staining to quantify the proportion of polyploid cells (>4N DNA content).
-
Assess Mitotic Catastrophe: Use immunofluorescence to visualize mitotic spindles (α-tubulin) and chromosomes (DAPI) to identify multipolar spindles and micronuclei, which are hallmarks of mitotic catastrophe.[10]
-
Data Presentation: Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for common PLK4 inhibitors across various cancer cell lines.
Table 1: IC50 Values of CFI-400945
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-UT-1 | Uterine Leiomyosarcoma | 22.8 | [18] |
| SKN | Uterine Leiomyosarcoma | 35.5 | [18] |
| SK-LMS-1 | Uterine Leiomyosarcoma | 52.7 | [18] |
| H460 | Non-Small Cell Lung Cancer | 24 | [8] |
| A549 | Non-Small Cell Lung Cancer | 23 | [8] |
| OCI-Ly19 | Lymphoma | ~25 | [4] |
| Daudi | Lymphoma | ~250 | [4] |
| HBL-1 | Lymphoma | >1000 | [4] |
| RPMI-8226 | Multiple Myeloma | ~200 (in combination) | [19] |
| U266 | Multiple Myeloma | ~200 (in combination) | [19] |
Table 2: Biochemical IC50 Values of Various PLK4 Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Reference |
| CFI-400945 | PLK4 | 2.8 / 4.85 | [14][16] |
| Aurora B | 98 / 70.7 | [13][14] | |
| Centrinone | PLK4 | 2.71 | [14] |
| Centrinone-B | PLK4 | Highly Selective | [20] |
| CFI-400437 | PLK4 | 1.55 | [14] |
| Aurora B | <15 | [14] | |
| Aurora C | <15 | [14] |
Visualizations: Pathways and Workflows
Caption: Simplified PLK4 signaling pathway in cancer.[13][21][22]
Caption: Bimodal dose-dependent effects of PLK4 inhibitors.[3][5]
References
- 1. telomer.com.tr [telomer.com.tr]
- 2. A link between mitotic defects and mitotic catastrophe: detection and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 8. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. One-step Protocol for Evaluation of the Mode of Radiation-induced Clonogenic Cell Death by Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ossila.com [ossila.com]
- 13. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. PLK4 inhibitor plus bortezomib exhibits a synergistic effect on treating multiple myeloma via inactivating PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. buckinstitute.org [buckinstitute.org]
Technical Support Center: CFI-400437 Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the PLK4 inhibitor, CFI-400437, in preclinical studies. Our goal is to address common challenges encountered during experimentation to facilitate a smoother translation of preclinical findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CFI-400437?
CFI-400437 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a master regulator of centriole duplication, a critical process in cell division. By inhibiting PLK4, CFI-400437 disrupts normal cell cycle progression, leading to mitotic errors and ultimately, cancer cell death.
Q2: What are the known off-target effects of CFI-400437?
A significant challenge in translating CFI-400437 preclinical findings is its off-target activity against Aurora kinases. It inhibits Aurora A and Aurora B at concentrations higher than its IC50 for PLK4, but still within a biologically active range.[1][2] This polypharmacology can contribute to the observed anti-cancer effects but also complicates the interpretation of results and may lead to unforeseen toxicities.
Q3: Is CFI-400437 suitable for in vivo studies targeting brain tumors?
Preclinical data suggests that CFI-400437 has poor brain penetration.[2][3] This presents a major hurdle for its use in treating central nervous system (CNS) malignancies. Researchers should consider this limitation when designing in vivo studies for brain cancers and may need to explore alternative delivery methods or analogues with better blood-brain barrier permeability.
Q4: What are the potential mechanisms of resistance to CFI-400437?
While specific resistance mechanisms to CFI-400437 are not yet fully elucidated, general mechanisms of resistance to kinase inhibitors could be relevant. These may include mutations in the PLK4 kinase domain that prevent drug binding, upregulation of alternative signaling pathways that bypass the need for PLK4, or increased drug efflux from the cancer cells.
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell line variability. Different cancer cell lines exhibit varying sensitivity to CFI-400437. Ensure consistent use of the same cell line passage number and confirm the identity of your cells via short tandem repeat (STR) profiling.
-
Possible Cause 2: Assay conditions. Factors such as seeding density, assay duration, and the specific viability dye used can all influence IC50 values. Standardize these parameters across all experiments.
-
Possible Cause 3: Compound stability. Ensure that the CFI-400437 stock solution is properly stored and that the final concentration in the assay medium is accurate. Prepare fresh dilutions for each experiment.
Problem: Unexpected cytotoxicity in control cells.
-
Possible Cause 1: High solvent concentration. The solvent used to dissolve CFI-400437 (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your assay is below the tolerance level for your specific cell line (typically <0.5%).
-
Possible Cause 2: Off-target effects. At higher concentrations, the off-target effects of CFI-400437 on kinases like Aurora A/B may become more pronounced and contribute to cytotoxicity. Consider using a lower concentration range or a more selective PLK4 inhibitor as a control if available.
In Vivo Experiments
Problem: Lack of tumor growth inhibition in xenograft models.
-
Possible Cause 1: Insufficient drug exposure. This could be due to suboptimal dosing, frequency, or route of administration. The formulation of the compound for in vivo use is also critical for its bioavailability. Refer to established protocols for CFI-400437 in vivo studies.
-
Possible Cause 2: Tumor model resistance. The chosen xenograft model may be inherently resistant to PLK4 inhibition. Consider using a model with known PLK4 dependency or overexpression.
-
Possible Cause 3: Compound stability in formulation. Ensure the stability of CFI-400437 in the chosen vehicle over the course of the experiment.
Problem: Observed toxicity in animal models.
-
Possible Cause 1: On-target toxicity. Inhibition of PLK4 in normal proliferating tissues can lead to toxicity. Careful dose-finding studies are essential to identify a therapeutic window.
-
Possible Cause 2: Off-target toxicity. Inhibition of other kinases, such as Aurora kinases, can contribute to the overall toxicity profile. Monitoring for known side effects of Aurora kinase inhibitors may be informative.
Data Presentation
Table 1: In Vitro Inhibitory Activity of CFI-400437
| Target | IC50 (nM) | Cell Line | Assay Type |
| PLK4 | 0.6[1] | - | Kinase Assay |
| Aurora A | 370[1] | - | Kinase Assay |
| Aurora B | 210[1] | - | Kinase Assay |
| KDR | 480[1] | - | Kinase Assay |
| FLT-3 | 180[1] | - | Kinase Assay |
| MCF-7 | Potent Inhibitor | Breast Cancer | Cell Growth |
| MDA-MB-468 | Potent Inhibitor | Breast Cancer | Cell Growth |
| MDA-MB-231 | Potent Inhibitor | Breast Cancer | Cell Growth |
Table 2: In Vivo Efficacy of CFI-400437
| Xenograft Model | Dose and Schedule | Route of Administration | Outcome |
| MDA-MB-468 | 25 mg/kg, once daily for 21 days[1] | Intraperitoneal (ip) | Antitumor activity |
Experimental Protocols
Detailed Methodology: MDA-MB-468 Xenograft Model
This protocol is based on commonly used methods for establishing and treating MDA-MB-468 xenografts.
-
Cell Culture: MDA-MB-468 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old, are used.
-
Tumor Implantation:
-
Harvest MDA-MB-468 cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel® to improve tumor take rate.
-
Inject approximately 1 x 10^6 to 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare CFI-400437 in a suitable vehicle for intraperitoneal injection. A common vehicle formulation for in vivo studies is 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.
-
Administer CFI-400437 at the desired dose and schedule (e.g., 25 mg/kg, daily). The control group receives the vehicle only.
-
-
Endpoint:
-
Continue treatment for the specified duration (e.g., 21 days).
-
Monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and assessment of toxicity (e.g., weight loss, changes in behavior).
-
Mandatory Visualization
Caption: PLK4 signaling pathway and the inhibitory action of CFI-400437.
Caption: Preclinical to translational workflow for CFI-400437.
References
Validation & Comparative
A Comparative Guide to PLK4 Inhibitors: CFI-400437 vs. CFI-400945
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent Polo-like kinase 4 (PLK4) inhibitors, CFI-400437 and CFI-400945. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in preclinical cancer research.
Introduction to PLK4 and its Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2][3] Dysregulation of PLK4, often observed as overexpression in various cancers, can lead to centrosome amplification, chromosomal instability, and tumorigenesis.[4] Consequently, PLK4 has emerged as a promising therapeutic target for cancer.
CFI-400437 and CFI-400945 are two potent, ATP-competitive inhibitors of PLK4 that have demonstrated significant anti-proliferative activity in a range of cancer models. This guide will delve into a direct comparison of their performance based on available experimental data.
Quantitative Data Comparison
The following tables summarize the key quantitative data for CFI-400437 and CFI-400945, focusing on their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
| Kinase Target | CFI-400437 IC50 (nM) | CFI-400945 IC50 (nM) | Reference |
| PLK4 | 1.55 | 4.85 | [5] |
| Aurora A | >1000 | 188 | [5] |
| Aurora B | <15 | 70.7 | [5] |
| Aurora C | <15 | 106 | [5] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Target | Key Off-Targets (IC50 < 100 nM) | Selectivity over other PLKs | Reference |
| CFI-400437 | PLK4 | Aurora B, Aurora C | Displays lower levels of inhibitory activity for other PLK family members. | [5] |
| CFI-400945 | PLK4 | Aurora B, TRKA, TRKB, Tie2/TEK | No significant inhibition against PLK1-3 at concentrations up to 50 µM. | [6][7] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: Simplified PLK4 signaling pathway in centriole duplication and the impact of its inhibition.
Caption: General experimental workflow for the evaluation of PLK4 inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is a general guideline for determining the IC50 values of inhibitors against PLK4.
Materials:
-
Recombinant human PLK4 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compounds (CFI-400437, CFI-400945) serially diluted in DMSO
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a 2X solution of PLK4 and Eu-anti-Tag Antibody in kinase buffer.
-
Prepare a 4X solution of the Kinase Tracer in kinase buffer.
-
Add 4 µL of the serially diluted test compound to the wells of the 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.[8]
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol outlines a method for assessing the anti-proliferative effects of the inhibitors on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-468 breast cancer cells)
-
Complete cell culture medium
-
Test compounds (CFI-400437, CFI-400945)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for the desired period (e.g., 72 hours).
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubating at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Stain the fixed cells by adding 100 µL of 0.4% SRB solution to each well and incubating at room temperature for 30 minutes.
-
Remove the unbound dye by washing the plates four times with 1% acetic acid.
-
Allow the plates to air dry completely.
-
Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).[9][10][11]
In Vivo Tumor Xenograft Study (General Protocol)
This protocol provides a general framework for evaluating the in vivo efficacy of PLK4 inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., H460 non-small cell lung cancer cells)
-
Test compounds (CFI-400437, CFI-400945) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control daily via oral gavage at predetermined doses (e.g., 7.5 mg/kg for CFI-400945).[12]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[12][13]
Discussion and Conclusion
Both CFI-400437 and CFI-400945 are highly potent inhibitors of PLK4. Based on the available IC50 data, CFI-400437 appears to be slightly more potent against PLK4 in biochemical assays.[5] However, both compounds exhibit off-target activity, particularly against Aurora kinases. CFI-400437 shows potent inhibition of Aurora B and C at concentrations below 15 nM, while CFI-400945 inhibits Aurora B with an IC50 of 70.7 nM.[5] This off-target activity, especially against Aurora B, may contribute to the observed cellular phenotypes, such as cytokinesis failure and polyploidy, and should be considered when interpreting experimental results.[14]
CFI-400945 has been extensively characterized and has advanced into clinical trials.[7] It demonstrates good oral bioavailability and in vivo efficacy in various xenograft models.[6][12][13] While in vivo comparative data for CFI-400437 is less readily available in direct comparison to CFI-400945, it has also shown to impair breast cancer cell growth in vitro and reduce tumor size in mouse xenograft models.[5]
The choice between CFI-400437 and CFI-400945 will depend on the specific research question. For studies requiring the most potent PLK4 inhibition where potential Aurora kinase co-inhibition is acceptable or even desired, CFI-400437 might be a suitable choice. For researchers aiming to align their preclinical findings with a clinically progressing agent, CFI-400945 would be the more relevant compound. Careful consideration of the kinase selectivity profile is crucial for attributing observed biological effects specifically to PLK4 inhibition. Further head-to-head in vivo studies would be beneficial for a more definitive comparison of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
- 14. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PLK4 Inhibitors: CFI-400437 vs. Centrinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Polo-like kinase 4 (PLK4) inhibitors, CFI-400437 and centrinone (B606597). PLK4 is a critical regulator of centriole duplication, and its aberrant activity is implicated in tumorigenesis, making it a key target in cancer drug development. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological and experimental processes to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action and Cellular Effects
Both CFI-400437 and centrinone are potent and selective inhibitors of PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1] Inhibition of PLK4 disrupts the formation of new centrioles, leading to a reduction in centrosome number.[2][3] This ultimately results in mitotic errors, cell cycle arrest, and in many cases, apoptosis, thereby inhibiting the proliferation of cancer cells.[4][5]
CFI-400437 is an indolinone-derived, ATP-competitive kinase inhibitor with high selectivity for PLK4.[6][7] It has demonstrated potent anti-proliferative activity in various cancer cell lines, including breast cancer.[6][7] Studies have shown that CFI-400437 can induce tumor regression in in vivo xenograft models.[6]
Centrinone is a highly selective and reversible PLK4 inhibitor.[2][8] Its primary mechanism of action is the induction of centriole and centrosome depletion in cells.[2][3] A key characteristic of centrinone's effect is the induction of a p53-dependent cell cycle arrest in the G1 phase in normal cells following centrosome loss.[2][9]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for CFI-400437 and centrinone, providing a direct comparison of their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Potency
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| CFI-400437 | PLK4 | 0.6 - 1.55[6][7][10] | - |
| Centrinone | PLK4 | 2.71[7][10] | 0.16[2][3][8] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate higher potency.
Table 2: Selectivity Profile Against Other Kinases
| Inhibitor | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target IC50 / PLK4 IC50) |
| CFI-400437 | Aurora A | 370[6] | ~617 |
| Aurora B | 210[6] | ~350 | |
| KDR | 480[6] | ~800 | |
| FLT-3 | 180[6] | ~300 | |
| Centrinone | Aurora A | >1000x PLK4 Ki[2][3] | >1000 |
| Aurora B | >1000x PLK4 Ki[2][3] | >1000 |
This table highlights the higher selectivity of centrinone for PLK4 over the Aurora kinases compared to CFI-400437.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified PLK4 signaling pathway in centriole duplication.
Caption: General experimental workflow for an in vitro kinase assay.
Caption: Workflow for cell-based assays to evaluate inhibitor effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of PLK4 inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PLK4.
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the recombinant PLK4 kinase, the substrate, and the diluted inhibitor to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a solution of ATP. The final concentration of PLK4 is typically in the low nanomolar range (e.g., 2.5-10 nM).[8][11]
-
Incubate the reaction mixture for a specified time (e.g., 4-16 hours) at a controlled temperature (e.g., 25°C).[8][11]
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (an indicator of kinase activity).
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (General Protocol)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468).[6]
-
Cell culture medium and supplements.
-
Test inhibitor (CFI-400437 or centrinone).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well plates.
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Xenograft Study (General Protocol)
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell line for tumor implantation (e.g., MDA-MB-468).[6]
-
Test inhibitor (CFI-400437) formulated for in vivo administration.
-
Vehicle control.
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to a specified dosing schedule (e.g., daily intraperitoneal injection of 25 mg/kg CFI-400437 for 21 days).[6]
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Conclusion
Both CFI-400437 and centrinone are valuable research tools for investigating the role of PLK4 in cellular processes and as a potential anti-cancer target.
-
CFI-400437 demonstrates high potency against PLK4 and has shown efficacy in preclinical in vivo models. Its activity against other kinases, such as Aurora kinases, should be considered when interpreting experimental results.
-
Centrinone exhibits exceptional selectivity for PLK4, making it an ideal tool for studies where precise targeting of PLK4 is critical to delineate its specific functions. Its primary reported effect is the reversible depletion of centrioles, leading to a p53-dependent G1 arrest in normal cells.
The choice between CFI-400437 and centrinone will depend on the specific experimental goals. For studies requiring a highly selective probe to dissect the direct consequences of PLK4 inhibition, centrinone is the superior choice. For investigations that include in vivo efficacy and where the combined inhibition of PLK4 and other mitotic kinases might be of interest, CFI-400437 presents a compelling option. Researchers should carefully consider the data presented in this guide to make an informed decision for their specific research needs.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Centrinone-B | inhibitor of polo-like kinase 4 (PLK4) | CAS# 1798871-31-4 | InvivoChem [invivochem.com]
Unveiling the Kinase Selectivity Profile of CFI-400437: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
CFI-400437 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and cell cycle progression. Its high affinity for PLK4 has positioned it as a valuable tool for cancer research and a potential therapeutic agent. However, a comprehensive understanding of its cross-reactivity with other kinases is paramount for elucidating its mechanism of action and predicting potential off-target effects. This guide provides a comparative analysis of CFI-400437's inhibitory activity against its primary target and other kinases, supported by available experimental data.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of CFI-400437 has been evaluated against a panel of kinases, revealing a high degree of selectivity for PLK4. The following table summarizes the half-maximal inhibitory concentrations (IC50) of CFI-400437 against various kinases, providing a direct comparison of its potency.
| Kinase Target | CFI-400437 IC50 (nM) | Reference |
| PLK4 | 0.6 - 1.55 | [1][2] |
| Aurora A | 370 | [2] |
| Aurora B | 210 (<15 nM in another study) | [1][2] |
| Aurora C | <15 | [1][2] |
| KDR (VEGFR2) | 480 | [2] |
| FLT-3 | 180 | [2] |
Table 1: Inhibitory Activity of CFI-400437 against a Selection of Kinases.
In comparative studies with other known PLK4 inhibitors, CFI-400437 has demonstrated superior potency for its primary target.
| Compound | PLK4 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| CFI-400437 | 1.55 | - | <15 |
| Centrinone | 2.71 | - | - |
| CFI-400945 | 4.85 | 188 | 70.7 |
| KW-2449 | 52.6 | - | - |
| Alisertib | 62.7 | - | - |
Table 2: Comparative IC50 Values of PLK4 Inhibitors. [1]
It is important to note that while CFI-400437 is highly selective for PLK4, it does exhibit inhibitory activity against Aurora kinases, particularly Aurora B and C, at nanomolar concentrations.[1][2] This off-target activity should be considered when interpreting experimental results.
Experimental Methodologies
The determination of kinase inhibition is typically performed using in vitro biochemical assays. A representative method for assessing the inhibitory potential of compounds like CFI-400437 against PLK4 is the LanthaScreen™ Eu Kinase Binding Assay.
LanthaScreen™ Eu Kinase Binding Assay for PLK4
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound, FRET occurs between the europium donor and the Alexa Fluor™ acceptor. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the emission signal.
Brief Protocol:
-
Reagent Preparation: Prepare solutions of the PLK4 enzyme, a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled kinase tracer, and the test compound (CFI-400437) at desired concentrations in kinase buffer.
-
Assay Plate Setup: Add the test compound, the kinase/antibody mixture, and the tracer solution to the wells of a microplate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
References
Unveiling the Anti-Tumor Potential of CFI-400437: A Comparative Analysis Across Diverse Cancer Types
For Immediate Release
CFI-400437, a potent and selective inhibitor of Polo-like kinase 4 (PLK4), has demonstrated significant anti-tumor efficacy in a range of preclinical cancer models. This guide provides a comprehensive comparison of its performance in various tumor types, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
CFI-400437 is an ATP-competitive kinase inhibitor with high selectivity for PLK4, a master regulator of centriole duplication. Dysregulation of PLK4 is a common feature in many cancers, leading to genomic instability and tumor progression. CFI-400437 has shown promise in disrupting the lifecycle of cancer cells by inhibiting PLK4, leading to mitotic errors and cell death. This document summarizes the available quantitative data on its efficacy, details the experimental protocols used in its evaluation, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Efficacy of CFI-400437
The anti-tumor activity of CFI-400437 has been evaluated across various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
In Vitro Efficacy: Kinase and Cell Line Inhibition
CFI-400437 exhibits high potency against its primary target, PLK4, and also shows activity against other kinases at higher concentrations. Its cytotoxic effects have been observed in multiple cancer cell lines, particularly in breast cancer.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Kinase Activity | |||
| PLK4 | Kinase Assay | 0.6 nM | [1] |
| PLK4 | Kinase Assay | 1.55 nM | [2] |
| Aurora A | Kinase Assay | 0.37 µM | [1] |
| Aurora B | Kinase Assay | 0.21 µM | [1] |
| KDR | Kinase Assay | 0.48 µM | [1] |
| FLT-3 | Kinase Assay | 0.18 µM | [1] |
| Cell Line Proliferation | |||
| MCF-7 (Breast Cancer) | Cell Growth Assay | Potent Inhibitor | [1] |
| MDA-MB-468 (Breast Cancer) | Cell Growth Assay | Potent Inhibitor | [1] |
| MDA-MB-231 (Breast Cancer) | Cell Growth Assay | Potent Inhibitor | [1] |
| MON (Embryonal Brain Tumor) | Proliferation/Viability Assay | Data not specified | [3] |
| BT-12 (Embryonal Brain Tumor) | Proliferation/Viability Assay | Data not specified | [3] |
| BT-16 (Embryonal Brain Tumor) | Proliferation/Viability Assay | Data not specified | [3] |
| DAOY (Embryonal Brain Tumor) | Proliferation/Viability Assay | Data not specified | [3] |
| D283 (Embryonal Brain Tumor) | Proliferation/Viability Assay | Data not specified | [3] |
Note: "Potent Inhibitor" indicates that the source cited significant growth inhibition without providing a specific IC50 value for that cell line.
In Vivo Efficacy: Xenograft Models
Preclinical studies using mouse xenograft models have demonstrated the anti-tumor activity of CFI-400437 in vivo.
| Tumor Type | Xenograft Model | Treatment Regimen | Outcome | Reference |
| Breast Cancer | MDA-MB-468 | 25 mg/kg, ip, once daily for 21 days | Exhibited antitumor activity | [1] |
| Pancreatic Cancer | Patient-Derived Xenografts (6 models) | Not specified | Significantly reduced tumor growth and increased survival in 4 out of 6 models | [4] |
| Pediatric Embryonal Brain Tumors | Not specified | Not specified | Decreased tumor size | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of CFI-400437.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Treat cells with serial dilutions of CFI-400437 and incubate for the desired duration (e.g., 48 or 72 hours).[5]
-
Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate at 4°C for 1 hour.[5]
-
Staining: Wash the plates five times with water and air dry. Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[5]
-
Solubilization and Absorbance Measurement: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[5]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.
-
Cell Preparation: Prepare a single-cell suspension from a monolayer culture using trypsin-EDTA.[6]
-
Cell Seeding: Plate a specific number of cells (e.g., 100-8000, depending on the expected survival rate after treatment) into 6-well plates.[7]
-
Treatment: Treat the cells with CFI-400437 or other cytotoxic agents. For radiation experiments, irradiate the cells with the desired dose.[7]
-
Incubation: Incubate the plates for 9-14 days to allow for colony formation.[7]
-
Fixation and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution like 4% paraformaldehyde or 10% formalin for at least 2 hours. Stain the colonies with a 0.5% crystal violet solution.[7][8]
-
Colony Counting: Count the number of colonies containing at least 50 cells. The plating efficiency and surviving fraction are then calculated.[8]
Orthotopic Xenograft Model in Mice
This in vivo model involves implanting human tumor cells into the corresponding organ in immunodeficient mice to better mimic the natural tumor microenvironment.
-
Cell Preparation: Prepare a single-cell suspension of cancer cells to be implanted.[5]
-
Animal Preparation: Anesthetize the immunodeficient mouse (e.g., NOD/SCID) using an appropriate anesthetic like isoflurane.[9]
-
Injection:
-
For Pancreatic Cancer: Under ultrasound guidance, inject a bolus of approximately 20 µL containing the cancer cells into the pancreas.[10]
-
For Breast Cancer: Inject the cell suspension into the mammary fat pad.[5]
-
For Lung Cancer: Perform a direct intrathoracic injection of cancer cells into the lung parenchyma.[11]
-
-
Tumor Monitoring: Monitor tumor growth weekly using methods such as bioluminescent imaging (for luciferase-expressing cells) or ultrasound imaging.[9][10]
-
Treatment Administration: Once tumors are established, administer CFI-400437 or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage).[1]
-
Efficacy Evaluation: Measure tumor volume and/or survival as endpoints to assess the efficacy of the treatment.[4]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by CFI-400437 and a typical experimental workflow.
Conclusion
CFI-400437 demonstrates significant potential as an anti-cancer therapeutic agent by selectively targeting PLK4. The preclinical data gathered to date, particularly in breast and pancreatic cancers, as well as pediatric embryonal brain tumors, are encouraging. Its ability to disrupt mitosis and induce cell death in cancer cells highlights a promising avenue for tumors characterized by chromosomal instability. Further investigation, including broader in vivo studies across a more diverse range of tumor types and eventual clinical trials, is warranted to fully elucidate its therapeutic potential. The off-target effects on Aurora kinases may also contribute to its anti-cancer activity and warrant further exploration. This guide provides a foundational overview to aid in the design of future studies and the continued development of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Clonogenic survival assay [bio-protocol.org]
- 9. Patient-derived Orthotopic Xenograft Models for Human Urothelial Cell Carcinoma and Colorectal Cancer Tumor Growth and Spontaneous Metastasis [jove.com]
- 10. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 11. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aurora Kinase Inhibitors: CFI-400437 versus Alisertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two notable Aurora kinase inhibitors, CFI-400437 and alisertib (B1683940). While both compounds exhibit inhibitory activity against the Aurora kinase family, they possess distinct selectivity profiles and primary targets. This document summarizes their performance based on available preclinical data, details relevant experimental methodologies, and illustrates their interaction within the Aurora kinase signaling pathway.
Introduction to Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1][2] This has made them attractive targets for cancer therapy. The two most well-characterized members are Aurora A and Aurora B. Aurora A is involved in centrosome maturation and separation, as well as mitotic entry, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[1][2] Inhibition of these kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells.
Alisertib (MLN8237) is a potent and selective, ATP-competitive inhibitor of Aurora A kinase.[3][4][5] It has been extensively investigated in numerous clinical trials for a variety of solid and hematological malignancies.[6][7][8] CFI-400437 is primarily identified as a highly potent inhibitor of Polo-like kinase 4 (PLK4) but also demonstrates significant inhibitory activity against Aurora kinases.[9][10]
Comparative Analysis of In Vitro Potency
The in vitro inhibitory activities of CFI-400437 and alisertib against Aurora A and Aurora B kinases are summarized below. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Target | IC50 (nM) | Primary Target |
| CFI-400437 | Aurora A | 370[9] | PLK4 (IC50 = 0.6 nM)[9] |
| Aurora B | 210[9] | ||
| Alisertib | Aurora A | 1.2[3][11] | Aurora A |
| Aurora B | 396.5[5][11] |
Table 1: In Vitro Kinase Inhibition Profile. IC50 values represent the half-maximal inhibitory concentration.
Cellular and In Vivo Anti-Tumor Activity
Both CFI-400437 and alisertib have demonstrated anti-proliferative effects in various cancer cell lines and tumor growth inhibition in preclinical xenograft models.
CFI-400437
-
In Vitro: CFI-400437 has been shown to be a potent inhibitor of cell growth in breast cancer cell lines such as MCF-7, MDA-MB-468, and MDA-MB-231.[9]
-
In Vivo: In a mouse xenograft model using MDA-MB-468 breast cancer cells, CFI-400437 administered at 25 mg/kg intraperitoneally once daily for 21 days exhibited antitumor activity.[9]
Alisertib
-
In Vitro: Alisertib has demonstrated broad anti-proliferative activity across a panel of human tumor cell lines, with IC50 values typically ranging from 15 to 469 nM.[5][11] Lymphoma cell lines have shown particular sensitivity.[5]
-
In Vivo: Alisertib has shown dose-dependent tumor growth inhibition in solid tumor xenograft models.[5][11] For instance, in an HCT-116 colon cancer xenograft model, oral administration of alisertib resulted in significant tumor growth inhibition.[5][11] It has also demonstrated efficacy in patient-derived xenograft (PDX) models of colorectal cancer.[12]
Mechanism of Action and Signaling Pathway
Aurora kinases A and B are critical for cell cycle progression through mitosis. Aurora A is primarily involved in G2/M transition and spindle formation, while Aurora B is essential for the spindle assembly checkpoint and cytokinesis. Inhibition of Aurora A by alisertib leads to defects in mitotic spindle formation, resulting in mitotic arrest and apoptosis.[3][13] CFI-400437, while primarily targeting PLK4, also inhibits Aurora A and B, which likely contributes to its anti-cancer effects by inducing polyploidy and subsequent cell death.[10]
Caption: Aurora Kinase Pathway and Inhibitor Action.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced, which is correlated with kinase activity.
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase-specific peptide substrate
-
ATP
-
Test compounds (CFI-400437, alisertib) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 2 µL of a kinase/substrate mixture (containing the purified kinase and its peptide substrate in kinase assay buffer) to each well.
-
Initiate the kinase reaction by adding 2 µL of an ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[14][15]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (CFI-400437, alisertib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance of the medium-only wells.[16][17][18]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line for implantation
-
Matrigel (optional, to aid tumor formation)
-
Test compounds formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Culture the selected human cancer cells to a sufficient number.
-
Harvest the cells, wash with sterile PBS, and resuspend in a mixture of PBS and Matrigel (if used) at a desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., CFI-400437 or alisertib) and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.[19][20][21]
Conclusion
CFI-400437 and alisertib are both inhibitors of the Aurora kinase family with distinct primary targets and selectivity profiles. Alisertib is a highly selective Aurora A inhibitor, while CFI-400437 is a potent PLK4 inhibitor with secondary activity against Aurora A and B. Both compounds demonstrate anti-proliferative and anti-tumor effects in preclinical models. The choice between these inhibitors for research or therapeutic development would depend on the specific biological question or the desired therapeutic strategy, such as targeting Aurora A specifically or a broader inhibition of cell cycle kinases. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their efficacy and off-target effects.
References
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Inhibition of the Aurora A kinase augments the anti-tumor efficacy of oncolytic measles virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.co.uk [promega.co.uk]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. reactionbiology.com [reactionbiology.com]
- 21. lirias.kuleuven.be [lirias.kuleuven.be]
Assessing the Long-Term Efficacy of CFI-400437: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, Polo-like kinase 4 (PLK4) has emerged as a compelling target due to its critical role in centriole duplication and mitotic progression. CFI-400437, a potent and selective ATP-competitive inhibitor of PLK4, has demonstrated promising preclinical anti-tumor activity. This guide provides a comprehensive comparison of CFI-400437 with alternative therapies for breast and ovarian cancer, focusing on long-term efficacy and supported by experimental data.
Executive Summary
CFI-400437 is an indolinone-derived kinase inhibitor with high selectivity for PLK4, exhibiting an IC50 of 0.6 nM.[1] Preclinical studies have shown its ability to inhibit the growth of various breast cancer cell lines, including MCF-7, MDA-MB-468, and MDA-MB-231, and to suppress tumor growth in a mouse xenograft model of MDA-MB-468 breast cancer.[1] However, a critical gap exists in the available long-term clinical data for CFI-400437, limiting a definitive assessment of its long-term efficacy and safety in patients. In contrast, alternative targeted therapies such as PARP inhibitors for ovarian cancer and CDK4/6 inhibitors for breast cancer have well-documented long-term clinical trial data demonstrating significant improvements in patient outcomes. This guide will present a detailed comparison based on the currently available preclinical data for CFI-400437 and the extensive clinical data for its alternatives.
Comparative Efficacy Data
The following tables summarize the available efficacy data for CFI-400437 and its comparators. It is important to note the disparity in the nature of the data, with CFI-400437 data being preclinical while the data for alternatives are from long-term clinical trials.
Table 1: Preclinical Efficacy of CFI-400437 in Breast Cancer Models
| Cell Line | Assay Type | Endpoint | CFI-400437 Activity | Reference |
| MCF-7 | Cell Growth Assay | Inhibition of proliferation | Potent inhibitor | [1] |
| MDA-MB-468 | Cell Growth Assay | Inhibition of proliferation | Potent inhibitor | [1] |
| MDA-MB-231 | Cell Growth Assay | Inhibition of proliferation | Potent inhibitor | [1] |
| MDA-MB-468 | Mouse Xenograft | Tumor growth inhibition | 25 mg/kg, ip, once daily for 21 days showed anti-tumor activity | [1] |
| Multiple EBT cell lines | Clonogenic Assay | Inhibition of colony formation | 50nM CFI-400437 completely inhibited colony formation | [2] |
Table 2: Long-Term Efficacy of PARP Inhibitors in Ovarian Cancer (Clinical Data)
| Drug | Trial | Patient Population | Endpoint | Result | Reference |
| Olaparib (B1684210) | SOLO-1 (7-year follow-up) | BRCA-mutated advanced ovarian cancer | Overall Survival (OS) | 67.0% alive in olaparib group vs. 46.5% in placebo group (HR 0.55) | [3] |
| Rucaparib | ARIEL-4 | BRCA-mutated, platinum-sensitive, relapsed ovarian cancer | Overall Survival (OS) | Median OS favored control arm (19.4 vs 25.4 months) in heavily pretreated patients | [4] |
| Niraparib | PRIMA | Advanced ovarian cancer after response to platinum-based chemotherapy | Progression-Free Survival (PFS) | Significant improvement in PFS |
Table 3: Long-Term Efficacy of CDK4/6 Inhibitors in HR+/HER2- Breast Cancer (Clinical Data)
| Drug Class | Endpoint | Result | Reference |
| Palbociclib, Ribociclib, Abemaciclib | Progression-Free Survival (PFS) | Significant improvement in PFS (Pooled HR: 0.55) | [5] |
| Palbociclib, Ribociclib, Abemaciclib | Overall Survival (OS) | Trend towards OS benefit, longer follow-up needed | [6] |
Mechanism of Action and Signaling Pathways
CFI-400437 exerts its anti-cancer effects by inhibiting PLK4, a master regulator of centriole duplication. Inhibition of PLK4 leads to defects in centrosome number, resulting in mitotic catastrophe and ultimately, cancer cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the preclinical evaluation of anti-cancer agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
CFI-400437 (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CFI-400437 for the desired duration (e.g., 72 hours). Include vehicle-treated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Clonogenic Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
CFI-400437 (or other test compounds)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach.
-
Treat the cells with CFI-400437 for a specified period.
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Experimental Workflow
The preclinical assessment of a novel anti-cancer agent like CFI-400437 typically follows a structured workflow.
Resistance Mechanisms and Off-Target Effects
A crucial aspect of long-term efficacy is the potential for acquired resistance and off-target effects.
Resistance to PLK4 Inhibitors: The mechanisms of resistance to PLK4 inhibitors are still under investigation. Potential mechanisms could include:
-
Mutations in the PLK4 gene that prevent drug binding.
-
Upregulation of bypass signaling pathways that promote cell survival despite PLK4 inhibition.
-
Alterations in drug efflux pumps that reduce the intracellular concentration of the inhibitor.
Off-Target Effects of CFI-400437: Preclinical studies have indicated that CFI-400437 may have off-target activity against other kinases, particularly Aurora kinases A and B, although with much lower potency than for PLK4.[1] Inhibition of Aurora kinases can also lead to mitotic defects and may contribute to the overall anti-tumor effect of CFI-400437, but could also be a source of toxicity.
Logical Relationship of Efficacy Assessment
The overall assessment of long-term efficacy is a multifactorial process.
Conclusion
CFI-400437 is a promising PLK4 inhibitor with demonstrated preclinical anti-cancer activity. However, the absence of long-term clinical data makes a direct comparison of its long-term efficacy with established therapies like PARP inhibitors and CDK4/6 inhibitors challenging. While preclinical results are encouraging, the translation of these findings into clinical benefit remains to be seen. Further clinical investigation is imperative to determine the long-term therapeutic potential of CFI-400437 in the treatment of breast, ovarian, and other cancers. Researchers and drug development professionals should consider the robust long-term data of existing alternatives when evaluating the potential of novel agents like CFI-400437.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-term outcomes of PARP inhibitors in ovarian cancer: survival, adverse events, and post-progression insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Kinase Inhibitors: CFI-400437 and R-1530
In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role in disrupting the signaling pathways that drive tumor growth and proliferation. This guide provides a detailed comparative study of two such inhibitors, CFI-400437 and R-1530, for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, kinase inhibitory profiles, and cellular effects, supported by experimental data and detailed methodologies.
Introduction to CFI-400437 and R-1530
CFI-400437 is an orally bioavailable, ATP-competitive kinase inhibitor with high selectivity for Polo-like kinase 4 (PLK4).[1] PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in tumorigenesis.[1] By inhibiting PLK4, CFI-400437 disrupts normal cell division, leading to mitotic defects and cell death in cancer cells.[2]
R-1530 is a multi-kinase inhibitor that acts as a dual inhibitor of mitosis and angiogenesis.[3] It targets several kinases involved in cell cycle progression and the formation of new blood vessels, which are crucial for tumor growth and metastasis.[3][4] Its multi-targeted approach offers the potential for broader anti-cancer activity.[4]
Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activities of CFI-400437 and R-1530 against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | CFI-400437 IC50 (nM) | R-1530 IC50 (nM) |
| Primary Targets | ||
| PLK4 | 0.6[1] | - |
| Chk2 | - | 24[3] |
| KDR (VEGFR2) | 480[1] | 10[3] |
| FGFR1 | - | 28[3] |
| Secondary Targets | ||
| Aurora A | 370[1] | 58[3] |
| Aurora B | 210[1] | - |
| FLT-3 | 180[1] | - |
| Cdk2 | - | 88[3] |
Note: "-" indicates that the data is not available in the cited sources.
Mechanism of Action and Signaling Pathways
CFI-400437 and R-1530 exert their anti-cancer effects by targeting distinct but interconnected signaling pathways involved in cell cycle regulation and angiogenesis.
CFI-400437: Targeting the PLK4 Pathway
CFI-400437's primary mechanism of action is the potent and selective inhibition of PLK4. This disrupts the process of centriole duplication, a critical step for the formation of the mitotic spindle during cell division. Inhibition of PLK4 leads to a reduction in the number of centrosomes, causing mitotic errors, and ultimately inducing cell death in cancer cells that are often dependent on PLK4 for their proliferation.[1][2]
R-1530: A Multi-Targeted Approach
R-1530's broader activity stems from its ability to inhibit multiple kinases. Its inhibition of angiogenesis-related receptor tyrosine kinases like VEGFR2 (KDR) and FGFR1 disrupts the signaling cascades that promote the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.[3] Concurrently, its inhibition of mitotic kinases such as Chk2 and Aurora A interferes with cell cycle checkpoints and proper chromosome segregation, leading to mitotic slippage, polyploidy, and ultimately apoptosis or senescence.[3]
Cellular and In Vivo Efficacy
Both CFI-400437 and R-1530 have demonstrated anti-tumor activity in preclinical models.
CFI-400437 has been shown to be a potent inhibitor of the growth of breast cancer cell lines, including MCF-7, MDA-MB-468, and MDA-MB-231.[1] In vivo studies using a mouse xenograft model of MDA-MB-468 breast cancer demonstrated that CFI-400437 exhibits anti-tumor activity.[1]
R-1530 exhibits potent in vitro anti-proliferative activity across a range of human tumor cell lines.[3] It also inhibits the proliferation of human umbilical vein endothelial cells (HUVECs), confirming its anti-angiogenic properties.[3] In vivo, R-1530 has shown significant tumor growth inhibition in various human tumor xenograft models with minimal toxicity.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize CFI-400437 and R-1530.
General Kinase Inhibition Assay Protocol
The inhibitory activity of the compounds against various kinases is typically determined using an in vitro kinase assay.
Detailed Steps:
-
Reaction Setup: Kinase reactions are typically performed in a 96- or 384-well plate format.
-
Component Addition: The reaction mixture contains the purified kinase enzyme, a specific substrate (peptide or protein), ATP (often at its Km concentration for the specific kinase), and a reaction buffer providing optimal pH and necessary cofactors (e.g., MgCl2).
-
Inhibitor Treatment: The test compounds (CFI-400437 or R-1530) are added to the wells at a range of concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA to chelate Mg2+ ions.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
The effect of the inhibitors on the growth of cancer cell lines is assessed using a cell proliferation assay.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-468 for CFI-400437; various human tumor lines for R-1530) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the kinase inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Resazurin (AlamarBlue) Assay: A redox indicator that fluoresces upon reduction by viable cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is proportional to the number of viable cells.
-
-
Data Analysis: The absorbance or fluorescence is read using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is determined.
In Vivo Xenograft Studies
The anti-tumor efficacy of the inhibitors in a living organism is evaluated using mouse xenograft models.
Protocol Outline:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The kinase inhibitor (or vehicle) is administered to the mice via a specific route (e.g., oral gavage, intraperitoneal injection) and at a defined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a maximum allowed size or after a predetermined treatment duration.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
CFI-400437 and R-1530 represent two distinct strategies in kinase inhibitor-based cancer therapy. CFI-400437 is a highly selective inhibitor of PLK4, offering a targeted approach against cancers dependent on this specific pathway. In contrast, R-1530 is a multi-kinase inhibitor with a broader spectrum of activity, simultaneously targeting key pathways in both cell division and angiogenesis. The choice between a highly selective versus a multi-targeted inhibitor depends on the specific cancer type, its underlying genetic drivers, and the potential for developing resistance. This comparative guide provides a foundation for researchers to understand the key differences between these two compounds and to inform the design of future studies in the development of novel anti-cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Highly Potent, Orally Active Mitosis/Angiogenesis Inhibitor R1530 for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the novel multi-targeted agent R1530 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (1E)-CFI-400437 Dihydrochloride
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of (1E)-CFI-400437 dihydrochloride (B599025), a potent Polo-like kinase 4 (PLK4) inhibitor used in cancer research.[1][2][3] This guidance is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance.
Although one supplier safety data sheet (SDS) classifies (1E)-CFI-400437 dihydrochloride as not a hazardous substance or mixture, it is crucial to handle this potent, biologically active compound with caution.[4] Best practices for disposing of potent active pharmaceutical ingredients (APIs) and kinase inhibitors dictate treating them as potentially hazardous. This approach minimizes risk and ensures a high standard of safety.
Summary of Key Disposal Principles
Due to the limited availability of specific quantitative disposal data for this compound, a comparative data table is not provided. The fundamental principle is to manage all waste streams containing this compound as hazardous chemical waste.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired Solid Compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.[5] |
| Contaminated Labware | (e.g., vials, pipette tips, gloves, weighing paper) Place in a designated, sealed, and clearly labeled hazardous waste container.[5] |
| Solutions Containing the Compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. Do not pour down the drain.[5] |
| Decontamination Materials | (e.g., wipes used for cleaning spills) Dispose of as hazardous chemical waste.[5] |
Detailed Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure appropriate PPE is worn.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles. For operations with a risk of splashing, use a face shield.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[6]
Waste Segregation and Containment
Proper segregation at the point of generation is critical.
-
Solid Waste:
-
Place all unused or expired this compound powder and any solids contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) into a designated, robust, and sealable hazardous waste container.[5]
-
This container should be clearly labeled.
-
-
Liquid Waste:
Labeling and Storage
Accurate labeling and proper storage are essential for safety and compliance.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste stream.[5] Note the date when waste was first added to the container.[5]
-
Storage:
Decontamination
-
Decontaminate surfaces and equipment that have come into contact with the compound.
-
A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[5]
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.[5]
Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (1E)-CFI-400437 dihydrochloride
This guide provides crucial safety, handling, and disposal information for (1E)-CFI-400437 dihydrochloride (B599025), a potent PLK4 inhibitor with antiproliferative activity. Adherence to these guidelines is vital for ensuring a safe laboratory environment and the integrity of research.
Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) from AbMole BioScience classifies (1E)-CFI-400437 dihydrochloride as not a hazardous substance or mixture, its potent biological activity necessitates stringent adherence to standard laboratory safety protocols to prevent accidental exposure.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Standard laboratory gloves (e.g., nitrile) should be worn to prevent skin contact. Gloves should be changed immediately if they become contaminated. |
| Eye Protection | Safety glasses or goggles | Use safety glasses with side shields or goggles to protect against accidental splashes or the generation of dust. |
| Skin and Body Protection | Laboratory coat | A standard lab coat is required to protect personal clothing from potential contamination. |
| Respiratory Protection | Not generally required | For procedures that may generate dust, it is advisable to use a dust mask or work in a ventilated fume hood. In the event of a fire, a self-contained breathing apparatus should be used. |
Operational and Disposal Plans
Handling and Storage:
-
Handling : Avoid inhalation of dust and direct contact with skin and eyes.[1] After handling, always wash hands thoroughly.
-
Storage : Store the compound in a tightly sealed container in a dry, dark, and well-ventilated area. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), store at -20°C.
Experimental Protocols:
Weighing and Solution Preparation:
-
Perform all weighing and initial solution preparations within a chemical fume hood to minimize inhalation exposure.
-
Use an analytical balance to accurately weigh the desired amount of the compound.
-
Slowly add the powdered compound to the solvent to avoid splashing and aerosol generation.
-
If preparing a stock solution in water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[2]
Emergency Procedures:
-
In case of skin contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[1]
-
In case of eye contact : Promptly flush the eyes with large amounts of water, making sure to lift the eyelids. If contact lenses are present, remove them if it is safe to do so. Seek medical attention.[1]
-
If inhaled : Move the individual to an area with fresh air. If breathing becomes difficult, provide respiratory support.[1]
-
If swallowed : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[1]
Disposal Plan:
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and bench paper, should be collected in a designated, sealed waste container.
-
Chemical Waste : Dispose of unused compound and solutions in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
